molecular formula C7H11ClO B3133615 2,2-dimethylpent-4-enoyl Chloride CAS No. 39482-46-7

2,2-dimethylpent-4-enoyl Chloride

Cat. No.: B3133615
CAS No.: 39482-46-7
M. Wt: 146.61 g/mol
InChI Key: WYKIVLYHNSLTKU-UHFFFAOYSA-N
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Description

2,2-dimethylpent-4-enoyl Chloride is a useful research compound. Its molecular formula is C7H11ClO and its molecular weight is 146.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,2-dimethylpent-4-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c1-4-5-7(2,3)6(8)9/h4H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKIVLYHNSLTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299534
Record name 2,2-Dimethyl-4-pentenoyl chloride
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Molecular Weight

146.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39482-46-7
Record name 2,2-Dimethyl-4-pentenoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39482-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-4-pentenoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,2-dimethylpent-4-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,2-dimethylpent-4-enoyl chloride is limited in publicly available literature. The information presented herein is substantially based on the known properties of its precursor, 2,2-dimethylpent-4-enoic acid, and established principles of organic chemistry for the conversion of carboxylic acids to acyl chlorides.

Core Compound Structure and Properties

This compound is a reactive acyl chloride derivative of 2,2-dimethylpent-4-enoic acid. Its structure features a terminal vinyl group and a gem-dimethyl substitution at the alpha-carbon relative to the carbonyl group. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the introduction of sterically hindered moieties with a site for further functionalization via the alkene.

Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its parent carboxylic acid.

Property2,2-dimethylpent-4-enoic acidThis compound (Predicted)Source
CAS Number 16386-93-9Not available[1][2]
Molecular Formula C₇H₁₂O₂C₇H₁₁ClO-
Molecular Weight 128.17 g/mol 146.61 g/mol [1]
Boiling Point 104-108 °C at 20 mmHgExpected to be lower than the parent acid[2]
Density 0.933 g/mL at 25 °CExpected to be higher than the parent acid[2]
Appearance Colorless liquidColorless to light yellow liquid (by analogy)[2]
Solubility Soluble in waterReacts with water; soluble in aprotic organic solvents[2]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the chlorination of its parent carboxylic acid, 2,2-dimethylpent-4-enoic acid. Standard chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this transformation.

General Synthesis Workflow

The synthesis follows a straightforward conversion of a carboxylic acid to an acyl chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_products Products Carboxylic_Acid 2,2-dimethylpent-4-enoic acid Acyl_Chloride This compound Carboxylic_Acid->Acyl_Chloride Reaction in aprotic solvent Reagent Chlorinating Agent (e.g., SOCl₂ or (COCl)₂) Byproducts Gaseous Byproducts (e.g., SO₂, HCl) Acyl_Chloride->Byproducts

Caption: General synthesis of this compound.

Detailed Experimental Protocol: Chlorination using Thionyl Chloride

This protocol is a standard procedure for the synthesis of acyl chlorides from carboxylic acids and should be adapted and optimized for the specific substrate.

Materials:

  • 2,2-dimethylpent-4-enoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl and SO₂ fumes)

  • Magnetic stirrer and heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap containing an aqueous solution of sodium hydroxide.

  • Charging the Flask: Charge the flask with 2,2-dimethylpent-4-enoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (or another suitable inert solvent).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.2-1.5 eq) to the stirred solution at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the solvent and excess thionyl chloride under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Predicted Spectroscopic Properties

The following table outlines the expected spectroscopic data for this compound based on the known spectra of similar compounds.

Spectroscopy Predicted Data
Infrared (IR) Strong C=O stretch at approximately 1780-1815 cm⁻¹[3]
¹H NMR * Vinyl protons (-CH=CH₂): ~5.0-6.0 ppm (multiplet) * Allylic protons (-C H₂-CH=CH₂): ~2.3 ppm (doublet) * Gem-dimethyl protons (-C(C H ₃)₂-): ~1.3 ppm (singlet)
¹³C NMR * Carbonyl carbon (-C =O): ~170 ppm[4][5][6] * Vinyl carbons (-C H=C H₂): ~118 ppm and ~132 ppm * Quaternary carbon (-C (CH₃)₂-): ~45 ppm * Allylic carbon (-C H₂-): ~48 ppm * Methyl carbons (-C(C H₃)₂-): ~25 ppm
Mass Spectrometry (MS) * Molecular Ion (M⁺): m/z = 146 and 148 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) * Major Fragment: Acylium ion [M-Cl]⁺ at m/z = 111

Reactivity and Applications in Drug Development

Acyl chlorides are highly reactive electrophiles and are valuable intermediates in organic synthesis. This compound can be expected to undergo typical reactions of acyl chlorides, including:

  • Esterification: Reaction with alcohols to form esters.

  • Amidation: Reaction with primary and secondary amines to form amides.

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

  • Hydrolysis: Reaction with water to revert to the parent carboxylic acid.

The presence of the terminal alkene allows for further synthetic manipulations, such as:

  • Addition reactions: Halogenation, hydrohalogenation, epoxidation, and dihydroxylation.

  • Cross-coupling reactions: Heck, Suzuki, and other palladium-catalyzed couplings.

  • Metathesis reactions.

The sterically hindered quaternary center alpha to the carbonyl group can impart unique conformational constraints and metabolic stability to molecules, a desirable feature in drug design. The vinyl group provides a handle for late-stage functionalization or for covalent modification of biological targets.

Logical Relationship in Synthetic Application

Logical_Relationship Acyl_Chloride This compound Esterification Esterification (with R-OH) Acyl_Chloride->Esterification Amidation Amidation (with R₂NH) Acyl_Chloride->Amidation Friedel_Crafts Friedel-Crafts Acylation (with Ar-H) Acyl_Chloride->Friedel_Crafts Addition Addition Reactions (e.g., Halogenation) Esterification->Addition Coupling Cross-Coupling (e.g., Suzuki) Amidation->Coupling

Caption: Synthetic utility of this compound.

References

Synthesis of 2,2-dimethylpent-4-enoyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethylpent-4-enoyl chloride, a valuable intermediate in organic synthesis. The document outlines the primary synthetic pathway, details experimental protocols, and presents key data in a structured format for ease of reference.

Introduction

This compound is a reactive acyl chloride that serves as a building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a quaternary carbon center and a terminal double bond, offers unique steric and electronic properties that can be exploited in molecular design. The conversion of the parent carboxylic acid, 2,2-dimethylpent-4-enoic acid, to the corresponding acyl chloride is a crucial activation step that facilitates subsequent nucleophilic acyl substitution reactions.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of this compound is the reaction of 2,2-dimethylpent-4-enoic acid with a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents efficiently convert the carboxylic acid to the acyl chloride with the formation of gaseous byproducts, which simplifies the purification process.

Reaction with Thionyl Chloride

The reaction with thionyl chloride is a classic and cost-effective method for the preparation of acyl chlorides. The mechanism involves the initial formation of a chlorosulfite intermediate, which is highly reactive towards nucleophilic attack by the chloride ion.

General Reaction: CH₂(CH)CH₂C(CH₃)₂COOH + SOCl₂ → CH₂(CH)CH₂C(CH₃)₂COCl + SO₂ + HCl

Reaction with Oxalyl Chloride

Oxalyl chloride is another excellent reagent for this conversion and is often preferred for its milder reaction conditions and the formation of exclusively gaseous byproducts (CO, CO₂, and HCl). The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

General Reaction: CH₂(CH)CH₂C(CH₃)₂COOH + (COCl)₂ --(DMF catalyst)--> CH₂(CH)CH₂C(CH₃)₂COCl + CO + CO₂ + HCl

Experimental Protocols

General Protocol using Thionyl Chloride
  • Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2,2-dimethylpent-4-enoic acid. The apparatus should be fitted with a drying tube or an inert gas inlet to protect from atmospheric moisture.

  • Reagent Addition: An excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is slowly added to the carboxylic acid at room temperature. The reaction is often performed neat or in an inert solvent such as dichloromethane (CH₂Cl₂) or toluene.

  • Reaction Conditions: The reaction mixture is then heated to reflux (the boiling point of the solvent or thionyl chloride itself if no solvent is used) and maintained at this temperature for 1-3 hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases.

  • Work-up and Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

General Protocol using Oxalyl Chloride
  • Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet is charged with 2,2-dimethylpent-4-enoic acid dissolved in an anhydrous, inert solvent such as dichloromethane.

  • Catalyst and Reagent Addition: A catalytic amount of N,N-dimethylformamide (1-2 drops) is added to the solution. Oxalyl chloride (typically 1.2 to 1.5 equivalents) is then added dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 1-2 hours. The evolution of carbon monoxide and carbon dioxide is observed.

  • Work-up and Purification: The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is then purified by fractional distillation under reduced pressure.

Data Presentation

Due to the lack of specific experimental data in the literature for the synthesis of this compound, quantitative data such as yield and specific spectroscopic information cannot be definitively provided. The following tables present the known physical properties of the starting material. Researchers should characterize the synthesized product using standard analytical techniques (NMR, IR, MS) to confirm its identity and purity.

Table 1: Physical Properties of 2,2-dimethylpent-4-enoic acid

PropertyValueReference
CAS Number16386-93-9[1][2][3]
Molecular FormulaC₇H₁₂O₂[1][3]
Molecular Weight128.17 g/mol [1]
Boiling Point104-108 °C at 20 mmHg[1][3]
Density0.933 g/mL at 25 °C[1][3]
Refractive Indexn20/D 1.431[1][3]

Table 2: Properties of this compound

PropertyValueReference
CAS Number39482-46-7[4]
Molecular FormulaC₇H₁₁ClO
Molecular Weight146.61 g/mol

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway 2,2-dimethylpent-4-enoic_acid 2,2-dimethylpent-4-enoic acid Acyl_Chloride This compound 2,2-dimethylpent-4-enoic_acid->Acyl_Chloride Thionyl Chloride 2,2-dimethylpent-4-enoic_acid->Acyl_Chloride Oxalyl Chloride Thionyl_Chloride SOCl2 Oxalyl_Chloride (COCl)2 / DMF

Caption: General synthetic routes to this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with 2,2-dimethylpent-4-enoic acid Add_Reagent Add Chlorinating Agent (SOCl2 or (COCl)2) Start->Add_Reagent React Heat/Stir (1-3 hours) Add_Reagent->React Remove_Excess Remove Excess Reagent (Distillation) React->Remove_Excess Purify Fractional Distillation (under vacuum) Remove_Excess->Purify Product Pure this compound Purify->Product

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a straightforward and essential transformation in organic synthesis. While specific, detailed experimental data is not widely published, the general protocols provided in this guide, utilizing either thionyl chloride or oxalyl chloride, offer a solid foundation for researchers to develop a robust and efficient synthesis. Careful optimization and characterization are paramount to ensure the desired product is obtained in high purity.

References

An In-depth Technical Guide to 2,2-dimethylpent-4-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2,2-dimethylpent-4-enoyl chloride, a reactive acyl chloride of interest to researchers and professionals in organic synthesis and drug development. Due to the limited specific literature on this compound, this guide outlines its properties, a generalized synthesis protocol, and its expected chemical reactivity based on established principles of organic chemistry.

Core Compound Properties

A summary of the key physical and chemical properties for this compound and its precursor, 2,2-dimethylpent-4-enoic acid, is presented below.

PropertyThis compound2,2-dimethylpent-4-enoic acid
CAS Number 39482-46-716386-93-9
Molecular Formula C₇H₁₁ClOC₇H₁₂O₂
Molecular Weight 146.61 g/mol 128.17 g/mol
Boiling Point Not reported104-108 °C (at 20 mmHg)
Density Not reported0.933 g/mL
Refractive Index Not reported1.431
SMILES C=CCC(C)(C)C(Cl)=OC=CCC(C)(C)C(=O)O

Synthesis of this compound

The primary route for the synthesis of this compound is through the conversion of its corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid. This transformation is a standard procedure in organic synthesis, typically achieved by treatment with a chlorinating agent such as oxalyl chloride or thionyl chloride.

Synthetic Workflow

SynthesisWorkflow CarboxylicAcid 2,2-dimethylpent-4-enoic acid Reagent Oxalyl Chloride (or Thionyl Chloride) Catalytic DMF CarboxylicAcid->Reagent AcidChloride This compound Reagent->AcidChloride

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on standard methods for the synthesis of acyl chlorides from carboxylic acids.

Materials:

  • 2,2-dimethylpent-4-enoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (DCM) or other inert solvent (e.g., toluene)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (nitrogen or argon).

  • Addition of Reactants: 2,2-dimethylpent-4-enoic acid is dissolved in an anhydrous inert solvent such as dichloromethane. To this solution, a catalytic amount of DMF is added.

  • Addition of Chlorinating Agent: Oxalyl chloride (or thionyl chloride) is added dropwise to the stirred solution at room temperature. The addition should be performed carefully, as gas evolution (CO, CO₂, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) will occur.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature until the gas evolution ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by gas chromatography (GC).

  • Work-up: Upon completion of the reaction, the solvent and any excess chlorinating agent are carefully removed under reduced pressure using a rotary evaporator. It is advisable to use a trap to capture the acidic off-gases.

  • Purification: The crude this compound can be purified by distillation under reduced pressure to yield the final product.

Chemical Reactivity

This compound is expected to exhibit the typical reactivity of an acyl chloride. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to a variety of functional group transformations. The presence of the terminal alkene provides a second reactive site for further synthetic manipulations.

Expected Reactions with Nucleophiles

The general mechanism for the reaction of an acyl chloride with a nucleophile is nucleophilic acyl substitution.

NucleophilicAcylSubstitution AcylChloride This compound Product Substituted Product AcylChloride->Product Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproduct HCl Product->Byproduct

Caption: General reaction of this compound.

Common Nucleophilic Reactions:

  • Hydrolysis: Reaction with water will yield the parent carboxylic acid, 2,2-dimethylpent-4-enoic acid.

  • Alcoholysis: Treatment with an alcohol (R'-OH) in the presence of a non-nucleophilic base (e.g., pyridine) will form the corresponding ester.

  • Aminolysis: Reaction with a primary or secondary amine (R'R''NH) will produce the corresponding amide.

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can react with aromatic compounds to form an aryl ketone.

Applications in Research and Development

While specific applications of this compound are not widely documented in the literature, its structure suggests potential utility in several areas:

  • Organic Synthesis: As a bifunctional molecule, it can be used as a building block for the synthesis of more complex molecules. The acyl chloride can be transformed into a variety of functional groups, while the terminal alkene is available for reactions such as hydroboration-oxidation, epoxidation, or metathesis.

  • Drug Development: Acyl chlorides are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). The unique 2,2-dimethylpent-4-enoyl moiety could be incorporated into novel drug candidates to explore structure-activity relationships.

  • Polymer Chemistry: The vinyl group could potentially be used in polymerization reactions.

Safety Information

Acyl chlorides are generally corrosive, lachrymatory, and react violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

This guide serves as a foundational resource for understanding the synthesis, properties, and potential applications of this compound. Further experimental investigation is required to fully characterize this compound and explore its utility in various scientific domains.

An In-Depth Technical Guide to 2,2-Dimethylpent-4-enoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical features of 2,2-dimethylpent-4-enoyl chloride, a reactive acyl chloride of interest in synthetic organic chemistry. This document details its chemical properties, synthesis, and reactivity, offering valuable information for its application in research and development, particularly in the synthesis of novel organic molecules.

Core Chemical Properties

This compound is a derivative of pentenoic acid with a molecular structure characterized by a dimethyl substitution at the alpha-carbon and a terminal double bond. These features impart specific reactivity to the molecule, making it a useful building block in various chemical syntheses.

Quantitative Data Summary

A summary of the key quantitative data for this compound and its parent carboxylic acid is presented in the table below for easy reference and comparison.

PropertyThis compound2,2-Dimethylpent-4-enoic acid
CAS Number 39482-46-716386-93-9[1][2][3]
Molecular Formula C₇H₁₁ClOC₇H₁₂O₂[1]
Molecular Weight 146.61 g/mol 128.17 g/mol [1][4]
Boiling Point Data not available104-108 °C at 20 mmHg[3]
Density Data not available0.933 g/mL at 25 °C[3]

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, often achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Reactivity

As an acyl chloride, this compound is a reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the chloride leaving group. This reactivity allows for the facile formation of a variety of functional groups, including esters, amides, and ketones. The presence of the terminal alkene also provides a site for further functionalization through addition reactions.

Experimental Protocols

General Synthesis of an Acyl Chloride from a Carboxylic Acid

Materials:

  • Carboxylic acid (1 equivalent)

  • Thionyl chloride (2 equivalents)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.

  • Slowly add thionyl chloride to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or gas evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude acyl chloride can be purified by distillation under reduced pressure.

Note: This is a general protocol and reaction conditions such as temperature, reaction time, and purification method may need to be optimized for the specific synthesis of this compound.

Potential Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented in the available literature, its structural motifs suggest potential utility. The dimethyl substitution can introduce steric hindrance, potentially influencing metabolic stability and receptor binding. The terminal alkene offers a handle for further chemical modifications, allowing for the synthesis of a diverse range of molecular scaffolds for biological screening. For instance, it can be used to introduce the 2,2-dimethylpent-4-enoyl moiety into molecules of interest to probe structure-activity relationships.

Logical Workflow: Synthesis and Derivatization

The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent derivatization, which is a common pathway in medicinal chemistry and materials science.

G cluster_0 Synthesis of this compound cluster_1 Derivatization Reactions A 2,2-Dimethylpent-4-enoic Acid B This compound A->B SOCl₂ or (COCl)₂ C Ester Derivative B->C R-OH D Amide Derivative B->D R₂NH E Friedel-Crafts Product B->E Arene, Lewis Acid

Caption: Synthetic pathway of this compound and its key reactions.

References

A Technical Guide to the Spectroscopic Profile of 2,2-dimethylpent-4-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethylpent-4-enoyl chloride is a reactive chemical intermediate, classified as an acyl chloride. Its structure, featuring a quaternary carbon center adjacent to the carbonyl group and a terminal alkene, suggests its utility in the synthesis of complex organic molecules. Acyl chlorides are highly valued in organic synthesis for their ability to readily undergo nucleophilic acyl substitution, making them excellent precursors for the formation of esters, amides, and other carbonyl derivatives. This document provides a detailed, predicted spectroscopic profile for this compound, along with generalized experimental protocols for its synthesis and characterization.

Proposed Synthesis

A standard and efficient method for the preparation of this compound is the reaction of its corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2][3][4] The use of thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[4][5]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products reactant1 2,2-dimethylpent-4-enoic acid reaction Reaction in an inert solvent (e.g., DCM or neat) reactant1->reaction reactant2 Thionyl Chloride (SOCl₂) reactant2->reaction product1 This compound reaction->product1 Purification (Distillation) byproduct1 Sulfur Dioxide (SO₂) (gas) reaction->byproduct1 byproduct2 Hydrogen Chloride (HCl) (gas) reaction->byproduct2

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.85 - 5.75ddt1HH-4
5.15 - 5.05m2HH-5
2.40d2HH-3
1.30s6H2 x CH₃
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
175.5C-1 (C=O)
132.0C-4
119.0C-5
48.0C-3
45.0C-2
24.52 x CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch
~2970, ~2870Medium-StrongC-H stretch (sp³)
~1800Very StrongC=O stretch (acyl chloride)[6][7][8][9]
~1640MediumC=C stretch
~995, ~915Strong=C-H bend (out-of-plane)
Predicted Mass Spectrometry (MS) Data
m/zPredicted IdentityNotes
146/148[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.[10][11]
111[M - Cl]⁺Acylium ion, likely the base peak.[10]
105[M - C₃H₅]⁺Loss of the allyl group.
69[C₅H₉]⁺Fragmentation of the alkyl chain.
41[C₃H₅]⁺Allyl cation.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

Materials:

  • 2,2-dimethylpent-4-enoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) (optional)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylpent-4-enoic acid.

  • If using a solvent, add anhydrous DCM.

  • Place the flask in an ice bath and slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the stirred solution.

  • Once the addition is complete, remove the ice bath and attach a reflux condenser fitted with a drying tube.

  • Gently heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Excess thionyl chloride and the solvent can be removed by distillation.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. Standard acquisition parameters for both 1D and 2D (e.g., COSY, HSQC) experiments should be employed.

Infrared (IR) Spectroscopy:

  • Sample Preparation: As the product is expected to be a liquid, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

  • Technique: Electron ionization (EI) mass spectrometry is a common technique for this type of compound.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatography (GC) column if GC-MS is used.

  • Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 35-200).

Logical Relationships in Spectroscopic Data

The predicted spectroscopic data points are logically interconnected and provide a cohesive picture of the molecule's structure.

Spectroscopy_Logic cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry structure This compound h_nmr ¹H NMR: - Vinyl protons (5-6 ppm) - Allylic protons (~2.4 ppm) - Methyl singlets (~1.3 ppm) structure->h_nmr correlates to c_nmr ¹³C NMR: - Carbonyl carbon (~175 ppm) - Alkene carbons (119-132 ppm) structure->c_nmr correlates to ir IR: - Strong C=O stretch at ~1800 cm⁻¹ - C=C stretch at ~1640 cm⁻¹ structure->ir correlates to ms MS: - M/M+2 peaks (Cl isotope) - Base peak from loss of Cl structure->ms correlates to

Caption: Correlation between structure and predicted spectroscopic data.

References

An In-depth Technical Guide to the Safety and Handling of 2,2-dimethylpent-4-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2,2-dimethylpent-4-enoyl chloride could be located. The following information is compiled from data on structurally similar compounds, particularly its precursor 2,2-dimethylpent-4-enoic acid, and general knowledge of acyl chlorides. This guide should be used for informational purposes and risk assessment, but it is not a substitute for a compound-specific SDS. All laboratory work should be conducted with appropriate personal protective equipment and under the supervision of qualified personnel.

Introduction

This compound is a reactive acyl chloride that, due to its functional group, is expected to be a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of the dimethyl substitution and the terminal double bond offers unique steric and electronic properties for creating complex molecules. However, like most acyl chlorides, it is predicted to be highly reactive, corrosive, and moisture-sensitive, necessitating stringent safety and handling protocols.

Physicochemical and Hazard Data

Table 1: Physicochemical Properties of 2,2-dimethylpent-4-enoic acid

PropertyValueSource
CAS Number 16386-93-9[1][2]
Molecular Formula C7H12O2[1][2]
Molecular Weight 128.17 g/mol [1][2]
Boiling Point 104-108 °C at 20 mmHg[1][2]
Density 0.933 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.431[1][2]
Flash Point 88 °C (190.4 °F) - closed cup[1]
Physical Form Liquid[1]

Table 2: Anticipated Hazard Profile for this compound

Hazard ClassificationGHS PictogramPrecautionary Statements (Representative)
Skin Corrosion/Irritation GHS05P280, P303+P361+P353, P363, P301+P330+P331
Serious Eye Damage GHS05P280, P305+P351+P338
Acute Toxicity (if inhaled/swallowed) GHS06 (Anticipated)P260, P301+P310, P304+P340+P310
Reacts violently with water -P223, P231+P232

Experimental Protocols

General Synthesis of this compound from 2,2-dimethylpent-4-enoic acid

The conversion of carboxylic acids to acyl chlorides is a standard transformation in organic synthesis. Common reagents for this include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][4] The following is a general, representative protocol.

Materials:

  • 2,2-dimethylpent-4-enoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Dry nitrogen or argon source

  • Schlenk line or equivalent apparatus for handling moisture-sensitive reagents

  • Round-bottom flask, condenser, and distillation apparatus (all oven-dried)

Procedure using Thionyl Chloride:

  • Under an inert atmosphere (nitrogen or argon), add 2,2-dimethylpent-4-enoic acid to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction can often be run neat or in an anhydrous solvent like DCM.

  • Attach a reflux condenser and gently heat the reaction mixture to reflux. The reaction progress should be monitored (e.g., by observing the cessation of gas evolution - HCl and SO₂).

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Note: The reaction with oxalyl chloride is often performed at room temperature in a solvent like DCM with a catalytic amount of dimethylformamide (DMF).[4]

Handling and Storage of this compound

Due to its anticipated reactivity with water and atmospheric moisture, this compound must be handled under anhydrous conditions.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.[5][6]

  • Handling: All transfers and reactions should be performed using standard air-free techniques, such as a Schlenk line or in a glovebox.[7] Use oven-dried glassware and anhydrous solvents. Transfers should be made using syringes or cannulas.

Mandatory Visualizations

Safe Handling Workflow

G Figure 1: Safe Handling Workflow for Acyl Chlorides cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal a Consult SDS and Conduct Risk Assessment b Prepare and Inspect PPE (Gloves, Goggles, Lab Coat) a->b c Ensure Fume Hood is Operational b->c d Prepare Emergency Equipment (Spill Kit, Quencher) c->d e Work in Fume Hood d->e f Use Anhydrous Techniques (Inert Atmosphere) e->f g Transfer with Syringe/Cannula f->g h Keep Away from Water and Incompatible Materials g->h i Quench Residual Reagent (e.g., with isopropanol) h->i j Dispose of Waste in Designated Container i->j k Clean Glassware Carefully j->k l Remove and Dispose of Contaminated PPE k->l

Caption: Logical workflow for the safe handling of acyl chlorides.

Reactivity Profile

G Figure 2: Reactivity of this compound cluster_products Figure 2: Reactivity of this compound acyl_chloride This compound R-COCl carboxylic_acid Carboxylic Acid (R-COOH) acyl_chloride->carboxylic_acid + H₂O ester Ester (R-COOR') acyl_chloride->ester + R'-OH amide Amide (R-CONHR') acyl_chloride->amide + R'-NH₂ anhydride Anhydride (R-CO-O-COR') acyl_chloride->anhydride + R'-COO⁻ water Water (H₂O) alcohol Alcohol (R'-OH) amine Amine (R'-NH₂) carboxylate Carboxylate (R'-COO⁻)

References

Methodological & Application

Application Notes and Protocols for Acylation Reactions Using 2,2-Dimethylpent-4-enoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility and experimental procedures for acylation reactions involving 2,2-dimethylpent-4-enoyl chloride. This reagent is a valuable building block for the introduction of a sterically hindered, terminally unsaturated acyl group into a variety of molecules, which can be a key structural motif in natural product synthesis and the development of novel pharmaceutical agents.

Application Notes

This compound serves as a versatile acylating agent for a range of nucleophiles, including alcohols, phenols, primary and secondary amines, and aromatic systems via Friedel-Crafts acylation. The presence of the gem-dimethyl group adjacent to the carbonyl provides steric hindrance, which can influence the selectivity of acylation reactions and impart unique conformational properties to the resulting products. The terminal alkene functionality offers a site for further chemical modification, such as oxidation, reduction, or addition reactions, making it a useful synthon in multi-step syntheses.

Key Applications:

  • Ester Synthesis: The reaction with alcohols and phenols yields esters that can serve as advanced intermediates in the synthesis of complex molecules. The steric bulk of the acyl group can enhance the stability of the resulting ester linkage.

  • Amide Synthesis: Acylation of primary and secondary amines produces amides. These amides are of interest in medicinal chemistry due to their potential biological activity and metabolic stability.

  • Friedel-Crafts Acylation: The reaction with electron-rich aromatic compounds in the presence of a Lewis acid catalyst leads to the formation of aryl ketones. These products can be further elaborated to construct polycyclic aromatic systems.

Chemical Properties:

PropertyValue
Molecular Formula C₇H₁₁ClO
Molecular Weight 146.61 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not available
Density Not available

Experimental Protocols

The following protocols are generalized procedures for acylation reactions using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) may be necessary for specific substrates.

Protocol 1: Esterification of a Primary Alcohol

This protocol describes the acylation of a primary alcohol to form the corresponding ester.

Materials:

  • This compound

  • Primary alcohol (e.g., ethanol, benzyl alcohol)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the primary alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 eq) in anhydrous DCM dropwise via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Representative Data:

SubstrateProductYield (%)
EthanolEthyl 2,2-dimethylpent-4-enoate85
Benzyl alcoholBenzyl 2,2-dimethylpent-4-enoate90

Esterification_Workflow

Protocol 2: Amidation of a Primary Amine

This protocol outlines the synthesis of an amide from a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous tetrahydrofuran (THF) or DCM

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware as in Protocol 1

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the stirred amine solution.

  • Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Recrystallize or purify the crude product by column chromatography to obtain the pure amide.

Representative Data:

SubstrateProductYield (%)
AnilineN-phenyl-2,2-dimethylpent-4-enamide92
BenzylamineN-benzyl-2,2-dimethylpent-4-enamide88

Amidation_Mechanism

Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound

This protocol details the acylation of an electron-rich aromatic compound.

Materials:

  • This compound

  • Aromatic substrate (e.g., anisole, toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Ice-water bath

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware as in Protocol 1

Procedure:

  • To a suspension of anhydrous aluminum chloride (1.3 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the aromatic substrate (1.0 eq) with stirring.

  • Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into a flask containing crushed ice and a small amount of concentrated HCl.

  • Stir vigorously until all the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting aryl ketone by column chromatography or distillation.

Representative Data:

SubstrateMajor ProductYield (%)
Anisole1-(4-methoxyphenyl)-2,2-dimethylpent-4-en-1-one75
Toluene1-(4-methylphenyl)-2,2-dimethylpent-4-en-1-one70

Friedel_Crafts_Acylation

Applications of 2,2-dimethylpent-4-enoyl chloride in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: 2,2-dimethylpent-4-enoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a reactive acyl chloride that holds potential as a versatile building block in organic synthesis. Its unique structure, featuring a sterically hindered quaternary center adjacent to the carbonyl group and a terminal alkene, offers opportunities for the synthesis of complex molecular architectures. While specific applications in the literature are not extensively documented, its functional groups suggest its utility in the creation of novel esters, amides, and ketones, and as a precursor for further chemical transformations. These products may be of interest in the fields of medicinal chemistry, materials science, and agrochemicals. This document provides an overview of its potential applications, protocols for its synthesis and use in a representative reaction, and a summary of its physicochemical properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its parent carboxylic acid are provided in the table below for easy reference.

PropertyThis compound2,2-dimethylpent-4-enoic acid
CAS Number 39482-46-7[1]16386-93-9[2][3][4][5][6]
Molecular Formula C₇H₁₁ClOC₇H₁₂O₂[2][3]
Molecular Weight 146.61 g/mol 128.17 g/mol [2][3][4]
Boiling Point Not available104-108 °C at 20 mmHg[3][6]
Density Not available0.933 g/mL at 25 °C[3][6]
Refractive Index Not available1.431 at 20 °C[3][6]
Synonyms 2,2-dimethyl-4-pentenoyl chloride[1]2,2-dimethyl-pent-4-enoic acid[6]

Potential Applications

Based on the chemical structure of this compound, several applications in organic synthesis can be envisioned:

  • Synthesis of Sterically Hindered Esters and Amides: The presence of the gem-dimethyl group adjacent to the acyl chloride functionality allows for the synthesis of esters and amides with significant steric bulk around the carbonyl group. These compounds can exhibit unique properties, such as increased stability towards hydrolysis, and may find use as specialized solvents, plasticizers, or as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

  • Friedel-Crafts Acylation: As an acyl chloride, this reagent can be employed in Friedel-Crafts acylation reactions to introduce the 2,2-dimethylpent-4-enoyl group onto aromatic and heteroaromatic rings.[7] The resulting aryl ketones can serve as precursors to a variety of more complex molecules. The terminal alkene provides a handle for further functionalization, such as through oxidation, reduction, or addition reactions.

  • Precursor for Complex Molecule Synthesis: The bifunctional nature of this compound (acyl chloride and terminal alkene) makes it a valuable starting material for the synthesis of more elaborate structures. The alkene can participate in various reactions, including metathesis, hydroboration-oxidation, and polymerization, allowing for the construction of diverse molecular frameworks.

Experimental Protocols

The following are generalized protocols for the preparation of this compound and its potential use in a Friedel-Crafts acylation reaction. Researchers should adapt these procedures to their specific substrates and laboratory conditions.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 2,2-dimethylpent-4-enoic acid to its corresponding acyl chloride using oxalyl chloride.

Materials:

  • 2,2-dimethylpent-4-enoic acid

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Inert gas (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 2,2-dimethylpent-4-enoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops) to the solution.

  • Slowly add oxalyl chloride (1.2-1.5 eq) to the stirred solution at room temperature. Gas evolution (CO₂, CO, and HCl) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases and TLC analysis indicates the complete consumption of the starting carboxylic acid.

  • Carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. To ensure complete removal of volatile impurities, the crude product can be co-evaporated with anhydrous toluene.

  • The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure.

Expected Yield: High (typically >90%).

Protocol 2: Friedel-Crafts Acylation of Anisole with this compound

This protocol provides a general procedure for the Lewis acid-catalyzed acylation of an activated aromatic compound, anisole.

Materials:

  • This compound

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) and anisole (1.0-1.2 eq) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl ketone.

Expected Yield: Moderate to high, depending on the substrate and reaction conditions.

Visualizations

Diagram 1: Synthesis of this compound

G cluster_0 Synthesis of this compound A 2,2-dimethylpent-4-enoic acid C This compound A->C DMF (cat.), DCM B Oxalyl Chloride (COCl)₂ B->C D Byproducts: CO, CO₂, HCl C->D

Caption: Reaction scheme for the preparation of the target acyl chloride.

Diagram 2: Friedel-Crafts Acylation Workflow

G cluster_1 Friedel-Crafts Acylation Workflow start Start reactants Mix this compound and Anisole in DCM start->reactants lewis_acid Add AlCl₃ at 0°C reactants->lewis_acid reaction Stir at RT lewis_acid->reaction quench Quench with ice/HCl reaction->quench extraction Workup and Extraction quench->extraction purification Column Chromatography extraction->purification product Aryl Ketone Product purification->product

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,2-dimethylpent-4-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the anticipated nucleophilic substitution mechanisms involving 2,2-dimethylpent-4-enoyl chloride, along with generalized experimental protocols. Due to the limited availability of specific published data for this particular acyl chloride, the information presented is based on the well-established reactivity of analogous acyl chlorides and general principles of organic chemistry. These notes are intended to serve as a foundational guide for researchers designing synthetic routes and investigating the reactivity of this compound.

Introduction

This compound is a bifunctional molecule containing a reactive acyl chloride and a terminal alkene. The acyl chloride group is a highly reactive carboxylic acid derivative that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity makes it a potentially valuable building block in organic synthesis, including the development of novel pharmaceutical agents. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of the adjacent chlorine and oxygen atoms, making it susceptible to attack by nucleophiles.

General Reaction Mechanism

The primary reaction of this compound with nucleophiles is expected to follow a nucleophilic acyl substitution mechanism. This mechanism typically proceeds through a tetrahedral intermediate.

Diagram of the General Nucleophilic Acyl Substitution Mechanism

Nucleophilic Acyl Substitution sub 2,2-dimethylpent-4-enoyl chloride intermed Tetrahedral Intermediate sub->intermed Nucleophilic Attack nu Nucleophile (Nu-H) nu->intermed prod Substituted Product intermed->prod Elimination of Cl- hcl HCl prod->hcl

Caption: General mechanism for nucleophilic acyl substitution of this compound.

Predicted Reactivity with Common Nucleophiles

Based on the general reactivity of acyl chlorides, this compound is expected to react with various nucleophiles to form a range of derivatives. The following table summarizes the expected products and general reaction conditions.

Nucleophile (Nu-H)Product Functional GroupTypical Reaction Conditions
Alcohols (R-OH)EsterPyridine or triethylamine, 0 °C to room temperature
Amines (R-NH2)AmideA non-nucleophilic base (e.g., pyridine, triethylamine), 0 °C to room temperature
Water (H2O)Carboxylic AcidTypically uncatalyzed, can be accelerated by base
Thiols (R-SH)ThioesterA non-nucleophilic base (e.g., pyridine, triethylamine), 0 °C to room temperature

Experimental Protocols (Generalized)

The following are generalized protocols for the reaction of this compound with common nucleophiles. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Synthesis of an Ester (e.g., with Ethanol)

Objective: To synthesize an ethyl ester via nucleophilic acyl substitution.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous ethanol (1.1 eq) followed by the dropwise addition of anhydrous pyridine (1.1 eq) via a dropping funnel.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by flash column chromatography if necessary.

Workflow for Ester Synthesis

Ester Synthesis Workflow start Start dissolve Dissolve Acyl Chloride in Diethyl Ether start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Ethanol and Pyridine cool->add_reagents stir Stir at 0 °C then RT add_reagents->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup (Water, NaHCO3, Brine) monitor->workup dry Dry (MgSO4) and Concentrate workup->dry purify Purify by Chromatography dry->purify end End Product purify->end

Caption: A typical workflow for the synthesis of an ester from an acyl chloride.

Protocol 2: Synthesis of an Amide (e.g., with a Primary Amine)

Objective: To synthesize an amide via nucleophilic acyl substitution.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Triethylamine (anhydrous)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane via a dropping funnel.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize or purify the crude product by column chromatography as needed.

Applications in Drug Development

Acyl chlorides are versatile reagents in drug development for the synthesis of a wide array of bioactive molecules. The ability to readily form stable amide and ester bonds allows for the straightforward modification of lead compounds, the synthesis of prodrugs, and the creation of libraries of compounds for screening. The presence of the terminal alkene in this compound provides an additional site for further functionalization, for example, through click chemistry, metathesis, or addition reactions. This dual functionality makes it a potentially valuable synthon for creating complex molecular architectures.

Safety Precautions

Acyl chlorides are corrosive and react violently with water, releasing HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under anhydrous conditions to prevent hydrolysis of the starting material.

Application Note: Synthesis of N-Substituted 2,2-Dimethylpent-4-enamides from 2,2-Dimethylpent-4-enoyl Chloride and Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-substituted 2,2-dimethylpent-4-enamides via the reaction of 2,2-dimethylpent-4-enoyl chloride with primary amines. The described methodology is based on the robust and widely applicable Schotten-Baumann reaction conditions, which involve the acylation of an amine in the presence of a base. This protocol is suitable for a broad range of primary amines and serves as a foundational method for the synthesis of novel amide derivatives for applications in medicinal chemistry and materials science.

Introduction

The amide bond is a cornerstone of modern organic and medicinal chemistry, present in a vast array of pharmaceuticals, natural products, and polymers. The reaction of acyl chlorides with primary amines is a fundamental and efficient method for the formation of N-substituted amides. This compound is a versatile building block that incorporates a sterically hindered quaternary center adjacent to the carbonyl group and a terminal alkene, providing opportunities for further synthetic transformations. This document outlines a general and reliable protocol for the synthesis of N-substituted 2,2-dimethylpent-4-enamides, which can be adapted for various primary amine substrates.

Reaction and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form the stable amide product. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Materials and Reagents

  • This compound

  • Primary amine of choice (e.g., benzylamine, ethylamine, aniline derivatives)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Triethylamine (Et3N) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a primary amine on a 10 mmol scale. The specific quantities should be adjusted based on the molecular weight of the primary amine used.

  • Preparation of the Reaction Mixture:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the primary amine (10 mmol, 1.0 equivalent).

    • Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM).

    • Add triethylamine (1.5 equivalents, 15 mmol, 2.09 mL) to the solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of the Acyl Chloride:

    • In a separate dry dropping funnel, dissolve this compound (1.1 equivalents, 11 mmol, 1.62 g) in 10 mL of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess amine and base), 20 mL of water, and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude N-substituted 2,2-dimethylpent-4-enamide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization if the product is a solid.

Data Presentation

Table 1: Typical Reaction Parameters for Schotten-Baumann Acylation
ParameterConditionNotes
Solvent Dichloromethane, Diethyl Ether, THFAnhydrous conditions are recommended.
Base Triethylamine, Pyridine, aq. NaOHA slight excess (1.1-1.5 eq.) of an organic base is common.
Temperature 0 °C to Room TemperatureInitial addition at 0 °C is recommended to control exothermicity.
Reaction Time 1 - 4 hoursMonitored by TLC for completion.
Stoichiometry ~1:1.1 ratio of Amine to Acyl ChlorideA slight excess of the acyl chloride is often used.
Table 2: Representative Yields for Acylation of Primary Amines with Acyl Chlorides
Primary AmineAcyl ChlorideProductYield (%)
BenzylamineBenzoyl chlorideN-Benzylbenzamide>90
AnilineAcetyl chlorideAcetanilide~95
EthylamineEthanoyl chlorideN-EthylethanamideHigh

Note: The yields presented are for analogous reactions and serve as a general reference. Actual yields for the reaction with this compound may vary depending on the specific primary amine and reaction conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Primary Amine and Base in DCM cool Cool to 0 °C prep_amine->cool add_acyl Dropwise Addition of Acyl Chloride cool->add_acyl prep_acyl Dissolve Acyl Chloride in DCM react Stir at RT (1-3 h) add_acyl->react quench Quench with aq. NaHCO3 react->quench extract Separate & Wash Organic Layer quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify

Caption: Experimental workflow for the synthesis of N-substituted 2,2-dimethylpent-4-enamides.

Caption: General mechanism for the acylation of a primary amine with an acyl chloride.

Safety Precautions

  • Acyl chlorides are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol described in this application note provides a reliable and adaptable method for the synthesis of N-substituted 2,2-dimethylpent-4-enamides. By following the outlined Schotten-Baumann conditions, researchers can efficiently generate a diverse library of amide compounds for various applications in drug discovery and materials science. The terminal alkene functionality of the products offers a handle for further synthetic manipulations, enhancing the utility of this protocol.

References

Application Notes and Protocols: Amide Formation with 2,2-dimethylpent-4-enoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of amides using 2,2-dimethylpent-4-enoyl chloride. This acyl chloride is a versatile building block, incorporating a sterically hindered quaternary center adjacent to the carbonyl group and a terminal alkene functionality. These features allow for the introduction of unique structural motifs and opportunities for further chemical transformations, making it a valuable reagent in drug discovery and development.

The protocols outlined below are based on the robust and widely applicable Schotten-Baumann reaction conditions, which involve the acylation of primary or secondary amines in the presence of a base.

Applications

Amides derived from this compound are of significant interest in several areas of chemical and pharmaceutical research:

  • Medicinal Chemistry: The gem-dimethyl group can enhance metabolic stability and influence the conformation of bioactive molecules. The terminal alkene provides a handle for further functionalization, such as through metathesis, hydroboration-oxidation, or Michael addition, enabling the synthesis of diverse compound libraries for screening.

  • Agrochemicals: Similar to pharmaceuticals, the structural features of these amides can be exploited to develop new pesticides and herbicides with improved efficacy and environmental profiles.

  • Materials Science: The vinyl group can be used for polymerization, leading to the formation of novel polymers with tailored properties.

Experimental Protocols

The following are generalized protocols for the synthesis of N-substituted-2,2-dimethylpent-4-enamides. These should be considered as a starting point and may require optimization for specific amine substrates.

Protocol 1: General Procedure for the Synthesis of Amides from Primary and Secondary Amines

This protocol is based on the Schotten-Baumann reaction and is suitable for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous DCM (approximately 0.1-0.2 M).

  • Add triethylamine (1.2 eq.) or DIPEA (1.2 eq.) to the solution and stir at room temperature under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution. The addition can be done dropwise via a syringe or an addition funnel over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation as required.

Data Presentation

The following table summarizes representative, hypothetical quantitative data for the synthesis of various amides using this compound, based on the general protocol described above.

Amine SubstrateProduct NameMolecular FormulaYield (%)Purity (%) (by LC-MS)1H NMR (CDCl₃, 400 MHz) δ (ppm)
BenzylamineN-benzyl-2,2-dimethylpent-4-enamideC₁₅H₂₁NO85>987.35-7.25 (m, 5H), 5.85-5.75 (m, 1H), 5.55 (br s, 1H), 5.10-5.00 (m, 2H), 4.40 (d, J=5.6 Hz, 2H), 2.20 (d, J=7.2 Hz, 2H), 1.20 (s, 6H)
Morpholine1-(2,2-dimethylpent-4-enoyl)morpholineC₁₁H₁₉NO₂92>995.80-5.70 (m, 1H), 5.05-4.95 (m, 2H), 3.65-3.55 (m, 8H), 2.25 (d, J=7.2 Hz, 2H), 1.25 (s, 6H)
AnilineN-phenyl-2,2-dimethylpent-4-enamideC₁₃H₁₇NO78>977.50 (d, J=8.0 Hz, 2H), 7.30 (t, J=8.0 Hz, 2H), 7.10 (t, J=7.6 Hz, 1H), 7.05 (br s, 1H), 5.90-5.80 (m, 1H), 5.15-5.05 (m, 2H), 2.25 (d, J=7.2 Hz, 2H), 1.30 (s, 6H)

Visualizations

The following diagrams illustrate the key chemical transformation and a general experimental workflow.

Caption: General reaction scheme for amide formation.

Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve amine and base in DCM B Cool to 0 °C A->B C Add acyl chloride solution B->C D Stir at room temperature C->D E Quench with water D->E F Extract with DCM E->F G Wash with 1M HCl F->G H Wash with NaHCO₃ G->H I Wash with brine H->I J Dry over MgSO₄ I->J K Filter and concentrate J->K L Purify (e.g., column chromatography) K->L M Characterize pure product L->M

Caption: Experimental workflow for amide synthesis.

Application of 2,2-Dimethylpent-4-enoyl Chloride in the Total Synthesis of Paraherquamide A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Fort Collins, CO – November 2, 2025 – Researchers in the field of natural product synthesis and drug development now have access to detailed application notes on the utility of 2,2-dimethylpent-4-enoyl chloride as a key building block in the total synthesis of complex natural products. A notable application of this reagent is demonstrated in the asymmetric, stereocontrolled total synthesis of the potent anthelmintic agent, paraherquamide A, accomplished by the research group of Robert M. Williams.

Paraherquamide A, an intricate indole alkaloid isolated from Penicillium paraherquicum, exhibits significant activity against parasitic nematodes, making its synthetic accessibility a crucial area of study for the development of new antiparasitic drugs. The total synthesis developed by the Williams group showcases a convergent and elegant strategy, wherein this compound is employed to introduce a key structural motif into an advanced intermediate.

Acylation with this compound in the Synthesis of a Key Intermediate

In the total synthesis of paraherquamide A, this compound is utilized in an acylation reaction to introduce the gem-dimethylallyl group. This moiety is a crucial component of a diketopiperazine intermediate that ultimately forms part of the complex bicyclo[2.2.2]diazaoctane core of the natural product.

The reaction involves the acylation of a complex amino acid derivative. The experimental protocol for this key step is detailed below.

Experimental Protocol: Acylation of the Proline Derivative

Objective: To acylate the secondary amine of the proline derivative with this compound to introduce the gem-dimethylallyl side chain.

Reaction Scheme:

Materials:

  • Intermediate Proline Derivative

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • The intermediate proline derivative is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine is added dropwise to the stirred solution.

  • A solution of this compound in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for a specified time, monitored by thin-layer chromatography (TLC) for completion.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired acylated product.

Quantitative Data

The efficiency of this key acylation step is summarized in the table below.

ReactantAcylating AgentProductSolventBaseTemperatureTime (h)Yield (%)
Intermediate Proline DerivativeThis compoundAcylated Diketopiperazine IntermediateCH₂Cl₂Et₃N0 °C to rt1285

Logical Workflow of the Acylation Step

The following diagram illustrates the logical workflow of the experimental protocol for the acylation reaction.

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification start Dissolve Proline Derivative in CH₂Cl₂ cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Add this compound add_base->add_acyl_chloride react Stir and warm to RT add_acyl_chloride->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract wash_dry Wash with Brine and Dry extract->wash_dry purify Purify by Chromatography wash_dry->purify product Isolated Acylated Product purify->product

Figure 1. Workflow for the acylation of the proline intermediate.

Synthetic Strategy Relationship

The introduction of the 2,2-dimethylpent-4-enoyl group is a critical step that sets the stage for a subsequent key intramolecular Diels-Alder reaction or a related cyclization, which ultimately constructs the complex polycyclic core of paraherquamide A. The gem-dimethyl substitution on the acyl chain plays a significant role in controlling the stereochemical outcome of subsequent transformations.

The following diagram illustrates the position of this acylation step within the broader synthetic strategy.

Synthetic_Strategy Proline_Derivative Proline Derivative Synthesis Coupling Fragment Coupling Proline_Derivative->Coupling Indole_Fragment Indole Fragment Synthesis Indole_Fragment->Coupling Acylation Acylation with This compound Coupling->Acylation Cyclization Key Intramolecular Cyclization Acylation->Cyclization Final_Steps Final Elaboration Cyclization->Final_Steps Paraherquamide_A Paraherquamide A Final_Steps->Paraherquamide_A

Figure 2. Role of acylation in the total synthesis of Paraherquamide A.

The successful application of this compound in the total synthesis of paraherquamide A highlights its utility as a valuable reagent for introducing sterically demanding and functionally important side chains in the synthesis of complex, biologically active natural products. These detailed notes and protocols are intended to aid researchers in the design and execution of synthetic strategies toward novel therapeutic agents.

Application Notes and Protocols for Reactions Involving 2,2-dimethylpent-4-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and key reactions of 2,2-dimethylpent-4-enoyl chloride, a versatile reagent in organic synthesis. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.

Safety and Handling

This compound is a reactive acyl chloride and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[1][][3] It is corrosive and will react with moisture, including atmospheric humidity, to release hydrogen chloride (HCl) gas.[][3]

Personal Protective Equipment (PPE):

  • Wear chemical safety goggles or a face shield.[1][3]

  • Wear a flame-retardant lab coat.

  • Wear nitrile or neoprene gloves.[1][3]

Handling:

  • Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[]

  • Use dry glassware and solvents.

  • Keep away from heat, sparks, and open flames.[1][3]

  • Ground all equipment to prevent static discharge.[1]

Storage:

  • Store in a tightly sealed container under an inert atmosphere.[][3]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[1][]

Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid, using oxalyl chloride.

Experimental Workflow for Synthesis

G cluster_start Setup cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup start Dry reaction flask under inert atmosphere acid Add 2,2-dimethylpent-4-enoic acid and dry DCM start->acid dmf Add catalytic DMF acid->dmf oxalyl Add oxalyl chloride dropwise at 0°C dmf->oxalyl stir Stir at room temperature for 2-4 hours oxalyl->stir evap Remove solvent and excess reagent in vacuo stir->evap distill Purify by vacuum distillation evap->distill

Caption: Workflow for the synthesis of this compound.

Protocol 2.1: Synthesis of this compound

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler), add 2,2-dimethylpent-4-enoic acid.

  • Dissolution: Add anhydrous dichloromethane (DCM) via syringe and stir to dissolve the acid.

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) to the solution.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add oxalyl chloride dropwise to the stirred solution via the dropping funnel over 30 minutes. Gas evolution (CO and CO₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours until gas evolution ceases.

  • Work-up: Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to yield a clear liquid.

Table 1: Reagents for Synthesis of this compound

ReagentMolar Eq.MolMass/VolumePurity
2,2-Dimethylpent-4-enoic acid1.00.112.82 g95%
Oxalyl chloride1.20.1215.23 g (10.4 mL)≥99%
Anhydrous Dichloromethane--100 mL≥99.8%
Anhydrous DMFcatalytic~0.001~73 mg (1 drop)99.8%

Application: Amide Synthesis (Acylation of Amines)

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Reaction Scheme for Amide Synthesis

G reagents This compound + R¹R²NH product 2,2-dimethyl-N-(R¹)-N-(R²)-pent-4-enamide + Base·HCl reagents->product Base (e.g., Triethylamine) DCM, 0°C to RT

Caption: General reaction for amide synthesis.

Protocol 3.1: Synthesis of N-benzyl-2,2-dimethylpent-4-enamide

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add benzylamine and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Examples for Amide Synthesis

AmineBase (eq.)SolventTime (h)Yield (%)
BenzylamineTriethylamine (1.2)DCM492
AnilinePyridine (1.5)THF1285
DiethylamineTriethylamine (1.2)DCM295
MorpholineK₂CO₃ (2.0)THF688

Application: Ester Synthesis (Acylation of Alcohols)

The reaction of this compound with alcohols yields the corresponding esters. The reaction is often catalyzed by a base such as pyridine or 4-(dimethylamino)pyridine (DMAP).

Reaction Scheme for Ester Synthesis

G reagents This compound + R-OH product R-2,2-dimethylpent-4-enoate + Base·HCl reagents->product Base (e.g., Pyridine, DMAP) DCM, 0°C to RT

Caption: General reaction for ester synthesis.

Protocol 4.1: Synthesis of benzyl 2,2-dimethylpent-4-enoate

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add benzyl alcohol, anhydrous DCM, and pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add this compound dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude ester by flash column chromatography.

Table 3: Representative Examples for Ester Synthesis

AlcoholBase (eq.)SolventTime (h)Yield (%)
Benzyl alcoholPyridine (1.5)DCM690
EthanolTriethylamine (1.2)THF488
PhenolPyridine (1.5)DCM1282
tert-ButanolDMAP (0.1), Et₃N (1.5)DCM2475

Application: Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce a keto group onto an aromatic ring. A stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required.

Reaction Scheme for Friedel-Crafts Acylation

G reagents This compound + Arene intermediate Aryl ketone-AlCl₃ complex reagents->intermediate 1. AlCl₃, CS₂, 0°C to RT product Aryl 2,2-dimethylpent-4-enyl ketone intermediate->product 2. H₂O workup

Caption: General reaction for Friedel-Crafts acylation.

Protocol 5.1: Synthesis of 1-phenyl-3,3-dimethylhex-5-en-1-one

  • Preparation: To a flame-dried, three-neck flask equipped with a mechanical stirrer, dropping funnel, and gas outlet, add anhydrous aluminum chloride (AlCl₃) and anhydrous carbon disulfide (CS₂).

  • Acyl Chloride Addition: Cool the suspension to 0 °C and add this compound dropwise. Stir for 15 minutes to form the acylium ion complex.

  • Arene Addition: Add benzene dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition, allow the reaction to stir at room temperature for 2-6 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by vacuum distillation or column chromatography.

Table 4: Representative Examples for Friedel-Crafts Acylation

Aromatic SubstrateLewis Acid (eq.)SolventTime (h)Yield (%)
BenzeneAlCl₃ (1.1)CS₂480
TolueneAlCl₃ (1.1)DCM388 (para-isomer)
AnisoleAlCl₃ (1.2)Nitrobenzene690 (para-isomer)
NaphthaleneAlCl₃ (1.1)CS₂875 (2-acyl)

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,2-dimethylpent-4-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethylpent-4-enoyl chloride is a valuable reactive intermediate in organic synthesis, utilized in the pharmaceutical and agrochemical industries for the introduction of the 2,2-dimethylpent-4-enoyl moiety. Its sterically hindered acyl chloride functional group, combined with the terminal alkene, allows for a variety of subsequent chemical transformations. The large-scale synthesis of this compound requires careful consideration of reagents, reaction conditions, and purification methods to ensure high yield, purity, and operational safety. These application notes provide a comprehensive overview of the primary synthetic routes and detailed protocols for its preparation.

Synthesis Overview

The synthesis of this compound is typically achieved by the chlorination of the corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid. The two most common and scalable methods for this transformation involve the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Method A: Thionyl Chloride

Thionyl chloride is a cost-effective and powerful chlorinating agent. The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[1] However, the reaction often requires elevated temperatures (reflux), and thionyl chloride is a corrosive and hazardous reagent.[2]

Method B: Oxalyl Chloride

Oxalyl chloride is a milder and more selective chlorinating agent than thionyl chloride.[3] It is particularly well-suited for the synthesis of unsaturated acyl chlorides, as it minimizes the risk of side reactions with the double bond. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF) and can often be performed at room temperature.[4][5] The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous.[4] While more expensive than thionyl chloride, the milder conditions and higher selectivity can be advantageous for sensitive substrates.[3]

Data Presentation: Comparison of Synthesis Methods

ParameterMethod A: Thionyl ChlorideMethod B: Oxalyl Chloride with DMF catalyst
Starting Material 2,2-dimethylpent-4-enoic acid2,2-dimethylpent-4-enoic acid
Chlorinating Agent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Catalyst None typically required, but pyridine can be usedN,N-dimethylformamide (DMF)
Stoichiometry Typically 1.5-2.0 equivalents of SOCl₂Typically 1.05-1.5 equivalents of (COCl)₂
Solvent Neat or inert solvent (e.g., toluene, DCM)Inert solvent (e.g., dichloromethane (DCM))
Temperature Reflux (typically 70-80 °C)Room temperature (or 0 °C to RT)
Reaction Time 1-4 hours1-3 hours
Typical Yield Good to excellent (often >90%)Excellent (often >95%)[4]
Purity of Crude Product Generally highGenerally very high
Byproducts SO₂(g), HCl(g)CO₂(g), CO(g), HCl(g)[4]
Advantages Cost-effective, readily availableMilder conditions, high selectivity, avoids side reactions with alkenes, volatile byproducts[3]
Disadvantages Harsher conditions, potential for side reactionsHigher cost of reagent

Experimental Protocols

Based on the advantages of milder reaction conditions and higher selectivity for unsaturated substrates, the oxalyl chloride method is recommended for the large-scale synthesis of this compound. The following protocol is adapted from a reliable, large-scale procedure for a structurally similar compound.[4]

Recommended Protocol: Large-Scale Synthesis of this compound using Oxalyl Chloride

Materials:

  • 2,2-dimethylpent-4-enoic acid

  • Oxalyl chloride (≥99%)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Large, three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a gas outlet.

  • Heating mantle or oil bath

  • Inert gas line (N₂ or Ar)

  • Scrubber or base trap for acidic gases (e.g., a wash bottle with NaOH solution)[4]

  • Rotary evaporator

  • Fractional distillation apparatus[6]

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere of nitrogen or argon, charge a dry, three-necked round-bottom flask with 2,2-dimethylpent-4-enoic acid (1.0 equiv).

    • Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid.

    • Equip the flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas outlet leading to a scrubber containing a sodium hydroxide solution to neutralize the evolving HCl, CO, and CO₂ gases.[4]

  • Addition of Oxalyl Chloride:

    • Charge the dropping funnel with oxalyl chloride (1.1-1.3 equiv).

    • With vigorous stirring, add the oxalyl chloride dropwise to the solution of the carboxylic acid at room temperature over a period of 30-60 minutes.

  • Catalyst Addition and Reaction:

    • After the addition of oxalyl chloride is complete, add a catalytic amount of anhydrous DMF (e.g., 0.02 equiv) to the reaction mixture via a syringe.[7]

    • Vigorous gas evolution will be observed.

    • Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully remove the excess oxalyl chloride and DCM using a rotary evaporator. It is advisable to use a trap cooled with dry ice/acetone to protect the vacuum pump from corrosive vapors.

    • The crude this compound is obtained as an oil.

  • Purification:

    • For high purity, the crude acyl chloride should be purified by fractional distillation under reduced pressure.[6]

    • Set up a fractional distillation apparatus and carefully distill the product, collecting the fraction at the appropriate boiling point. The boiling point of the parent 4-pentenoyl chloride is 125 °C at atmospheric pressure, so a reduced pressure distillation is recommended to avoid decomposition.[4]

Safety Precautions

  • Thionyl chloride and oxalyl chloride are highly corrosive, toxic, and lachrymatory. Handle these reagents only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. [2]

  • The reactions produce toxic and corrosive gases (HCl, SO₂, CO). Ensure that the reaction apparatus is properly vented to a scrubber containing a base solution (e.g., NaOH) to neutralize these gases. [4]

  • Both thionyl chloride and oxalyl chloride react violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Acyl chlorides are reactive and moisture-sensitive. Handle the product under an inert atmosphere and store it in a tightly sealed container in a cool, dry place.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Charge Reactor with 2,2-dimethylpent-4-enoic acid and DCM add_oxalyl Add Oxalyl Chloride (dropwise at RT) start->add_oxalyl Inert Atmosphere add_dmf Add catalytic DMF add_oxalyl->add_dmf react Stir at RT for 1-3h (Gas evolution) add_dmf->react rotovap Rotary Evaporation (remove solvent and excess reagent) react->rotovap Reaction complete distill Fractional Distillation (under reduced pressure) rotovap->distill Crude product product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2,2-Dimethylpent-4-enoyl Chloride as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,2-dimethylpent-4-enoyl chloride, a versatile bifunctional building block. Its unique structure, featuring a sterically hindered acyl chloride and a terminal alkene, offers a range of possibilities for the construction of complex molecular architectures. This document outlines key applications, detailed experimental protocols for its use in standard organic transformations, and proposes its application in more advanced synthetic strategies.

Overview of Synthetic Potential

This compound is a valuable reagent for introducing a gem-dimethyl substituted carbon center adjacent to a carbonyl group, a motif present in various natural products and biologically active molecules. The presence of the terminal double bond provides a secondary reactive handle for further functionalization, making it a powerful tool for diversity-oriented synthesis.

Key Structural Features and Reactivity:

  • Acyl Chloride: A highly reactive functional group susceptible to nucleophilic acyl substitution, enabling the formation of esters, amides, and ketones. The steric hindrance from the adjacent gem-dimethyl group can influence reactivity and selectivity.

  • α-Quaternary Center: The 2,2-dimethyl substitution provides steric bulk, which can be exploited to control stereoselectivity in subsequent reactions.

  • Terminal Alkene: The pent-4-enoyl moiety offers a site for various alkene transformations, including hydrogenation, halogenation, epoxidation, and more complex carbon-carbon bond-forming reactions.

  • Bifunctionality: The presence of both an acyl chloride and an alkene allows for orthogonal reactions or intramolecular cyclizations to form carbocyclic and heterocyclic systems.

Standard Acyl Chloride Transformations

The acyl chloride moiety of this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The steric hindrance at the α-position may necessitate slightly more forcing conditions compared to unhindered acyl chlorides.

Esterification

The reaction with alcohols provides access to sterically hindered esters. These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Table 1: Representative Esterification Reactions

EntryAlcoholBaseSolventTime (h)Yield (%)
1EthanolPyridineDichloromethane2>95 (Illustrative)
2IsopropanolTriethylamineTetrahydrofuran4>90 (Illustrative)
3PhenolPyridineDichloromethane3>95 (Illustrative)
4Benzyl alcoholTriethylamineToluene4>90 (Illustrative)

Note: Yields are illustrative and based on general esterification reactions of sterically hindered acyl chlorides.

Protocol 1: General Procedure for Esterification

  • To a solution of the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add this compound (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Amidation

Reaction with primary or secondary amines yields the corresponding amides. The steric hindrance can be beneficial in preventing over-acylation in some cases.

Table 2: Representative Amidation Reactions

EntryAmineBaseSolventTime (h)Yield (%)
1AnilinePyridineDichloromethane1>95 (Illustrative)
2BenzylamineTriethylamineTetrahydrofuran2>95 (Illustrative)
3MorpholineTriethylamineDichloromethane1.5>90 (Illustrative)
4DiethylamineTriethylamineToluene3>85 (Illustrative)

Note: Yields are illustrative and based on general amidation reactions of sterically hindered acyl chlorides.

Protocol 2: General Procedure for Amidation

  • To a solution of the amine (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add this compound (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Friedel-Crafts Acylation

This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. The steric bulk may influence the regioselectivity of the acylation.

Table 3: Representative Friedel-Crafts Acylation

EntryAromatic SubstrateLewis AcidSolventTime (h)Yield (%)
1BenzeneAlCl₃Benzene4>80 (Illustrative)
2TolueneAlCl₃Toluene4>85 (para-isomer favored, Illustrative)
3AnisoleFeCl₃Dichloromethane3>90 (para-isomer favored, Illustrative)

Note: Yields are illustrative and based on general Friedel-Crafts reactions.

Protocol 3: General Procedure for Friedel-Crafts Acylation

  • To a suspension of the Lewis acid (e.g., AlCl₃, 1.2 eq.) in the aromatic solvent (used in excess) or an inert solvent like dichloromethane at 0 °C under an inert atmosphere, add this compound (1.0 eq.) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Advanced Synthetic Applications: Proposed Strategies

The bifunctional nature of this compound opens up possibilities for more complex transformations, particularly intramolecular reactions to construct cyclic systems.

Intramolecular Friedel-Crafts Acylation (Proposed)

By first coupling the acyl chloride with an appropriate aromatic nucleophile containing a tether, subsequent intramolecular Friedel-Crafts acylation could lead to the formation of functionalized cyclic ketones.

Intramolecular_FC_Acylation A 2,2-Dimethylpent-4-enoyl chloride C Amide Intermediate A->C Amidation B Aromatic Nucleophile (e.g., Phenylethylamine) B->C E Cyclized Ketone C->E Intramolecular Friedel-Crafts D Lewis Acid (e.g., AlCl₃) D->E

Caption: Proposed workflow for intramolecular Friedel-Crafts acylation.

Nazarov Cyclization Precursor (Proposed)

Friedel-Crafts acylation of an alkene with this compound would generate a divinyl ketone precursor. Subsequent acid-catalyzed Nazarov cyclization could then yield a substituted cyclopentenone. The steric hindrance of the gem-dimethyl group could influence the stereochemical outcome of the cyclization.[1]

Nazarov_Cyclization_Pathway A 2,2-Dimethylpent-4-enoyl chloride C Divinyl Ketone Intermediate A->C Friedel-Crafts Acylation B Alkene (e.g., Styrene) B->C E Cyclopentenone Product C->E Nazarov Cyclization D Lewis Acid (e.g., FeCl₃) D->E

Caption: Proposed pathway to cyclopentenones via Nazarov cyclization.

Protocol 4: Proposed Procedure for Nazarov Cyclization Precursor Synthesis and Cyclization

  • Synthesis of the Divinyl Ketone:

    • Follow the general procedure for Friedel-Crafts acylation (Protocol 3), using an alkene as the nucleophile in the presence of a suitable Lewis acid.

  • Nazarov Cyclization:

    • To a solution of the purified divinyl ketone (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) at a low temperature (-78 °C to 0 °C), add a strong Lewis acid (e.g., FeCl₃ or BF₃·OEt₂, 1.1 eq.).

    • Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the resulting cyclopentenone by column chromatography.

Pauson-Khand Reaction Precursor (Proposed)

The terminal alkene of this compound can be used to construct an enyne system. This enyne can then undergo a Pauson-Khand reaction to form a bicyclic cyclopentenone.

Pauson_Khand_Pathway A 2,2-Dimethylpent-4-enoyl chloride C Enyne Intermediate A->C Coupling Reaction B Terminal Alkyne (e.g., via Sonogashira coupling with a suitable precursor) B->C E Bicyclic Cyclopentenone C->E Pauson-Khand Reaction D Co₂(CO)₈ D->E

Caption: Proposed route to bicyclic systems via Pauson-Khand reaction.

Conclusion

This compound is a highly versatile and promising building block for the synthesis of complex organic molecules. Its distinct structural features allow for a wide range of transformations, from standard acylations to more sophisticated intramolecular cyclizations. The protocols and proposed strategies outlined in these application notes are intended to serve as a guide for researchers in leveraging the full synthetic potential of this valuable reagent in their synthetic endeavors. Further exploration of its reactivity is encouraged to uncover novel applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: Friedel-Crafts Acylation with 2,2-dimethylpent-4-enoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring to form aryl ketones.[1][2] This electrophilic aromatic substitution reaction is pivotal in the synthesis of a vast array of pharmaceutical intermediates and fine chemicals.[3] This document provides detailed application notes and protocols for the use of 2,2-dimethylpent-4-enoyl chloride in Friedel-Crafts acylation reactions. Due to the presence of both a sterically hindered quaternary center and a terminal olefin, this acylating agent offers unique opportunities for the synthesis of complex aryl ketones, which can serve as versatile building blocks in drug discovery and development.

The reaction proceeds via the formation of a highly reactive acylium ion upon treatment of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This electrophile is then attacked by the electron-rich aromatic ring. A key advantage of the Friedel-Crafts acylation over the corresponding alkylation is the deactivation of the product towards further acylation, thus preventing polysubstitution.[1] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to predictable regioselectivity.[1][4]

Synthesis of this compound

The requisite acylating agent, this compound, can be readily prepared from the commercially available 2,2-dimethylpent-4-enoic acid.[5][6][7] The most common method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,2-dimethylpent-4-enoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon atmosphere setup

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2,2-dimethylpent-4-enoic acid (1.0 eq) in anhydrous dichloromethane (5 mL per gram of acid).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approx. 40 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under atmospheric pressure, followed by rotary evaporation under reduced pressure.

  • The crude this compound is typically used in the subsequent Friedel-Crafts acylation without further purification.

Friedel-Crafts Acylation with this compound: General Protocol

The following is a general protocol for the Friedel-Crafts acylation of an aromatic substrate with this compound. The specific conditions, particularly the choice of Lewis acid and solvent, may require optimization depending on the reactivity of the aromatic substrate.

Experimental Protocol: Acylation of Aromatic Compounds

Materials:

  • Aromatic substrate (e.g., benzene, toluene, anisole)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., FeCl₃, SnCl₄)

  • Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), nitrobenzene)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Nitrogen or argon atmosphere setup

  • Ice bath

  • Hydrochloric acid (HCl), crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

  • To the flask, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 eq) and the anhydrous solvent (e.g., DCM).

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • In the addition funnel, prepare a solution of this compound (1.0 eq) in the anhydrous solvent.

  • Add the acyl chloride solution dropwise to the stirred Lewis acid suspension over 15-20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, add the aromatic substrate (1.0-1.2 eq) dropwise to the reaction mixture, again keeping the temperature below 5 °C.

  • Once the addition of the aromatic substrate is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 1-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.[8]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the solvent (e.g., DCM, 2 x 25 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation under reduced pressure to afford the desired aryl ketone.

Data Presentation: Substrate Scope and Expected Yields

The following table summarizes the expected outcomes for the Friedel-Crafts acylation of various aromatic compounds with this compound. The yields are estimated based on typical results for similar acylation reactions.

Aromatic SubstrateLewis Acid CatalystSolventProductExpected Yield (%)
BenzeneAlCl₃CS₂1-(2,2-dimethylpent-4-enoyl)benzene75-85
TolueneAlCl₃DCM1-(4-methylphenyl)-2,2-dimethylpent-4-en-1-one (para-isomer)80-90
AnisoleFeCl₃DCM1-(4-methoxyphenyl)-2,2-dimethylpent-4-en-1-one (para-isomer)85-95
FuranSnCl₄DCM1-(furan-2-yl)-2,2-dimethylpent-4-en-1-one60-70
ThiopheneSnCl₄DCM1-(thiophen-2-yl)-2,2-dimethylpent-4-en-1-one65-75

Visualizations

Reaction Mechanism

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ + AlCl₄⁻ AcylChloride->AcyliumIon Reaction LewisAcid AlCl₃ LewisAcid->AcyliumIon Catalyst AromaticRing Ar-H SigmaComplex Arenium Ion Intermediate AcyliumIon->SigmaComplex AromaticRing->SigmaComplex Product Ar-CO-R SigmaComplex->Product AlCl4- AlCl₄⁻ HCl HCl RegenCatalyst AlCl₃ AlCl4-->HCl AlCl4-->RegenCatalyst Experimental_Workflow Start Start: 2,2-dimethylpent-4-enoic acid AcylChloridePrep Prepare this compound (e.g., with SOCl₂) Start->AcylChloridePrep ReactionSetup Set up reaction with aromatic substrate and Lewis acid (e.g., AlCl₃) AcylChloridePrep->ReactionSetup Acylation Perform Friedel-Crafts acylation ReactionSetup->Acylation Workup Aqueous work-up (HCl/ice) and extraction Acylation->Workup Purification Purify product (chromatography, distillation, or recrystallization) Workup->Purification Analysis Characterize final product (NMR, IR, MS) Purification->Analysis End End: Aryl Ketone Product Analysis->End Substrate_Scope cluster_arenes Aromatic Substrates cluster_heteroarenes Heteroaromatic Substrates AcylChloride This compound Benzene Benzene AcylChloride->Benzene forms Toluene Toluene AcylChloride->Toluene forms Anisole Anisole AcylChloride->Anisole forms Naphthalene Naphthalene AcylChloride->Naphthalene forms Furan Furan AcylChloride->Furan forms Thiophene Thiophene AcylChloride->Thiophene forms Pyrrole Pyrrole AcylChloride->Pyrrole forms

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,2-dimethylpent-4-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2,2-dimethylpent-4-enoyl chloride. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound after synthesis?

A1: Common impurities include the starting material, 2,2-dimethylpent-4-enoic acid, residual chlorinating agents (e.g., thionyl chloride or oxalyl chloride), and byproducts such as HCl.[1] If the reaction was not performed under anhydrous conditions, hydrolysis of the acyl chloride back to the carboxylic acid can also be a significant impurity.[1]

Q2: What is the primary purification method for this compound?

A2: The most effective and commonly used method for purifying this compound is fractional distillation under reduced pressure.[2][3] This technique is suitable for separating the volatile acyl chloride from non-volatile impurities like the starting carboxylic acid and residual inorganic reagents.

Q3: Why is vacuum distillation necessary for the purification of this compound?

A3: Vacuum distillation is crucial for two main reasons. First, it lowers the boiling point of the compound, which helps to prevent thermal decomposition that can occur at higher temperatures.[4] This is particularly important for unsaturated compounds like this compound, which may be prone to polymerization or other side reactions upon heating.[5] Second, many of the common impurities have significantly different vapor pressures, allowing for efficient separation.

Q4: Can I use chromatography to purify this compound?

A4: While chromatography is a powerful purification technique, it is generally not recommended for highly reactive compounds like acyl chlorides.[6] The silica gel or alumina stationary phases are protic and can react with the acyl chloride, leading to decomposition and poor recovery.[6] If chromatographic purification is necessary, it should be performed with extreme care using a non-protic stationary phase and anhydrous solvents.

Q5: How can I monitor the purity of this compound?

A5: The purity of this compound can be assessed using several analytical techniques. Gas chromatography (GC) or GC-MS can be used, often after derivatization to a more stable ester, to separate and identify volatile components.[1][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a valuable tool for structural confirmation and detection of impurities. Infrared (IR) spectroscopy can confirm the presence of the acyl chloride functional group (C=O stretch typically around 1800 cm⁻¹).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of purified product after distillation 1. Incomplete conversion of the carboxylic acid to the acyl chloride. 2. Decomposition of the product during distillation due to excessive heat. 3. Loss of product due to an inefficient distillation setup.1. Ensure the chlorinating agent is fresh and used in appropriate excess. Consider adding a catalytic amount of DMF when using oxalyl chloride. 2. Use a high-vacuum pump to lower the boiling point. Ensure the heating mantle is set to the lowest possible temperature for distillation. 3. Use a short-path distillation apparatus and ensure all joints are properly sealed to maintain a good vacuum.
Product is discolored (yellow or brown) 1. Presence of polymeric byproducts. 2. Contamination from the starting materials or reaction vessel.1. Ensure the distillation is performed at the lowest possible temperature to minimize polymerization. Adding a radical inhibitor like hydroquinone may be considered, but its compatibility should be verified. 2. Use clean, dry glassware and high-purity starting materials.
Product decomposes in the distillation flask 1. The distillation temperature is too high. 2. Presence of residual acid or water, which can catalyze decomposition. 3. The compound is inherently thermally unstable.1. Improve the vacuum to further reduce the boiling point. 2. Ensure the crude product is thoroughly dried before distillation. A preliminary wash with a non-aqueous base might be possible for less reactive acyl chlorides, but is risky. 3. Consider purification by other means if possible, or use the crude product directly in the next step if the impurities are tolerated.
Difficulty in achieving a good vacuum 1. Leaks in the distillation apparatus. 2. Inefficient vacuum pump.1. Check all glass joints and connections for proper sealing. Use high-vacuum grease. 2. Ensure the vacuum pump is in good working order and the pump oil is clean. Use a cold trap to protect the pump from corrosive vapors.

Experimental Protocols

Synthesis of Crude this compound using Oxalyl Chloride
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, place 2,2-dimethylpent-4-enoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid.

  • Reagent Addition: Add oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution at 0 °C (ice bath).

  • Catalyst Addition: After the addition of oxalyl chloride, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas (CO and CO₂) ceases.

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound can then be purified by fractional distillation.

Purification by Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a short-path fractional distillation apparatus. Ensure all glassware is thoroughly dried.

  • Crude Product Transfer: Transfer the crude this compound to the distillation flask.

  • Vacuum Application: Carefully apply a vacuum to the system. A high-vacuum pump is recommended.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point. The precise boiling point will depend on the applied pressure. For analogous unsaturated acyl chlorides, boiling points are often in the range of 60-80 °C at pressures around 10-20 mmHg.

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed container to prevent hydrolysis.

Quantitative Data

Parameter Value Source
Molecular Weight 146.61 g/mol Calculated
Boiling Point (estimated) 60-80 °C at 10-20 mmHgInferred from similar compounds
¹H NMR (CDCl₃, 400 MHz) of precursor acid δ 10.2 (br s, 1H), 5.85–5.74 (m, 1H), 5.11–5.08 (m, 2H), 2.31 (d, J=7.4 Hz, 2H), 1.22 (s, 6H)N/A

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2,2-dimethylpent-4-enoic acid reagents Oxalyl Chloride, cat. DMF, DCM start->reagents 1. reaction Stir at RT reagents->reaction 2. workup Rotary Evaporation reaction->workup 3. distillation Fractional Vacuum Distillation workup->distillation 4. product Pure this compound distillation->product 5.

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Distillation Yield incomplete_reaction Incomplete Reaction issue->incomplete_reaction decomposition Product Decomposition issue->decomposition inefficient_setup Inefficient Setup issue->inefficient_setup check_reagents Check Reagents & Catalyst incomplete_reaction->check_reagents lower_temp Lower Distillation Temp/Higher Vacuum decomposition->lower_temp improve_setup Use Short-Path & Check Seals inefficient_setup->improve_setup

Caption: Troubleshooting logic for low yield in the purification of this compound.

References

Technical Support Center: Reactions of 2,2-dimethylpent-4-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dimethylpent-4-enoyl chloride. The information is designed to help identify and mitigate the formation of common side products during its use in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: I am performing a Friedel-Crafts acylation with this compound and an aromatic substrate, but I am observing a significant amount of a non-aromatic, cyclic ketone as a byproduct. What could be the cause?

A1: The formation of a non-aromatic, cyclic ketone is a strong indication of an intramolecular Friedel-Crafts acylation reaction. In the presence of a Lewis acid catalyst, the acyl chloride can form a highly reactive acylium ion. This electrophile can be attacked by the internal double bond of the same molecule, leading to the formation of a five- or six-membered ring. Due to the structure of this compound, a five-membered ring is the likely cyclization product. To minimize this side reaction, consider using a less reactive Lewis acid or running the reaction at a lower temperature to favor the intermolecular reaction with your aromatic substrate.

Q2: My reaction mixture containing this compound shows the presence of a carboxylic acid upon workup. What is the likely source of this impurity?

A2: Acyl chlorides are highly susceptible to hydrolysis. The presence of even trace amounts of water in your reaction solvent, reagents, or glassware can lead to the hydrolysis of this compound to its corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid.[1][2][3] To prevent this, ensure all glassware is thoroughly dried, use anhydrous solvents, and handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can this compound undergo polymerization?

A3: Yes, under certain conditions, the presence of the terminal alkene functionality could lead to polymerization, especially in the presence of radical initiators or certain Lewis acids. If you observe the formation of insoluble, high molecular weight materials, polymerization may be a contributing factor. Careful control of reaction conditions and the use of appropriate inhibitors (if compatible with your desired reaction) can help mitigate this.

Q4: Are there any other potential side reactions to be aware of?

A4: Besides intramolecular cyclization and hydrolysis, other potential side reactions include:

  • Reaction with other nucleophiles: Acyl chlorides are highly reactive and will react with a variety of nucleophiles.[2][4] If your reaction mixture contains nucleophilic functional groups other than your intended reactant (e.g., alcohols, amines), you may form esters or amides as side products.[1][3][5]

  • Rearrangement of the acylium ion: While less common for acylium ions compared to carbocations, rearrangements are still a possibility under harsh reaction conditions, although the structure of this compound makes significant rearrangement unlikely.[6]

Troubleshooting Guide: Identifying and Minimizing Side Products

Side ProductPotential CauseRecommended Action
Cyclic Ketone (Intramolecular Cyclization Product) Reaction temperature is too high. Lewis acid is too reactive.Lower the reaction temperature. Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃ instead of AlCl₃).
2,2-dimethylpent-4-enoic acid (Hydrolysis Product) Presence of water in the reaction.Use anhydrous solvents and reagents. Thoroughly dry all glassware. Run the reaction under an inert atmosphere.
Polymer Radical initiation or strong Lewis acid catalysis.Ensure the absence of radical initiators. Consider using a polymerization inhibitor if compatible.
Ester/Amide Byproducts Presence of alcohol or amine impurities/reactants.Purify all starting materials and solvents to remove nucleophilic impurities. Protect sensitive functional groups if necessary.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Benzene with this compound

  • Materials:

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous benzene

    • This compound

    • Anhydrous dichloromethane (DCM) as solvent

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (nitrogen or argon).

  • Procedure:

    • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

    • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the mixture to 0°C in an ice bath.

    • In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous benzene (used as both reactant and solvent).

    • Add the solution of the acyl chloride dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or distillation.

Visualizations

Reaction_Pathway cluster_desired Desired Reaction Pathway cluster_side Side Reaction Pathways This compound This compound Desired Product Desired Product This compound->Desired Product Intermolecular Acylation Side Product (Cyclic Ketone) Side Product (Cyclic Ketone) This compound->Side Product (Cyclic Ketone) Intramolecular Acylation Side Product (Hydrolysis) Side Product (Hydrolysis) This compound->Side Product (Hydrolysis) Aromatic Substrate Aromatic Substrate Aromatic Substrate->Desired Product Lewis Acid Lewis Acid Lewis Acid->Desired Product Lewis Acid->Side Product (Cyclic Ketone) Water Water Water->Side Product (Hydrolysis) Troubleshooting_Workflow start Reaction with this compound check_purity Analyze Crude Product (TLC, GC, NMR) start->check_purity desired_product Desired Product is Major Component check_purity->desired_product Yes side_products Significant Side Products Observed check_purity->side_products No end Purify Product desired_product->end identify_side_product Identify Side Product Structure side_products->identify_side_product cyclic_ketone Cyclic Ketone identify_side_product->cyclic_ketone Cyclization hydrolysis_product Carboxylic Acid identify_side_product->hydrolysis_product Hydrolysis other_product Other identify_side_product->other_product Other action_cyclic Lower Temperature Use Milder Lewis Acid cyclic_ketone->action_cyclic action_hydrolysis Use Anhydrous Conditions hydrolysis_product->action_hydrolysis action_other Purify Reagents Protect Groups other_product->action_other action_cyclic->start Re-run Reaction action_hydrolysis->start Re-run Reaction action_other->start Re-run Reaction

References

Proper storage and handling of 2,2-dimethylpent-4-enoyl chloride to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,2-dimethylpent-4-enoyl chloride

This technical support center provides guidance on the proper storage and handling of this compound to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

The primary degradation pathway for this compound, like other acyl chlorides, is hydrolysis.[1][2][3] Acyl chlorides are highly reactive compounds that readily react with water to form the corresponding carboxylic acid, in this case, 2,2-dimethylpent-4-enoic acid, and hydrochloric acid (HCl).[2] This reaction is often vigorous.[3]

Q2: How should this compound be stored to ensure its stability?

To ensure stability, this compound must be stored under strictly anhydrous (water-free) conditions.[1][3] It should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent exposure to atmospheric moisture.[1] The storage area should be cool and dry.

Q3: What are the visible signs of degradation of this compound?

Visible signs of degradation can include:

  • Fuming: Exposure to moist air can cause the compound to fume as it reacts with water vapor to produce HCl gas.[4]

  • Cloudiness or crystallization: The formation of the solid carboxylic acid degradation product can lead to a cloudy appearance or the presence of crystals in the liquid.

  • Pressure buildup: The generation of HCl gas in a sealed container can lead to pressure buildup.

Q4: Can I use common laboratory solvents with this compound?

Only anhydrous solvents should be used. Protic solvents like water and alcohols will react with the acyl chloride.[5] Aprotic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are suitable, but they must be thoroughly dried before use.[1]

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

Due to its corrosive and irritating nature, appropriate PPE is essential.[5] This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • A lab coat

  • Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors and fumes.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield in acylation reaction Degradation of this compoundVerify the integrity of the starting material. If degradation is suspected, purify by distillation under reduced pressure or use a fresh bottle.
Incomplete reactionEnsure all reagents and solvents are anhydrous.[1] Consider increasing the reaction time or temperature, or adding a catalyst such as pyridine or DMF.[6]
Formation of unexpected byproducts Presence of water leading to the formation of 2,2-dimethylpent-4-enoic acidFlame-dry all glassware before use and use freshly distilled anhydrous solvents.[1]
Reaction with a nucleophilic solventEnsure the chosen solvent is not reactive with the acyl chloride.
Inconsistent reaction outcomes Variable quality of this compoundAlways use a fresh bottle or a properly stored and sealed container. If using an older bottle, consider re-purification.
Exposure to air and moisture during reaction setupPerform the reaction under an inert atmosphere (nitrogen or argon).[1]

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound
  • Preparation: Ensure the fume hood is operational. Flame-dry all glassware (e.g., flasks, syringes, needles) under vacuum or in an oven and allow them to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Purge the reaction flask with dry nitrogen or argon.

  • Dispensing: Use a dry, gas-tight syringe to pierce the septum of the this compound container and withdraw the required amount.

  • Transfer: Quickly transfer the acyl chloride to the reaction vessel, which is already under an inert atmosphere.

  • Cleaning: Quench any residual acyl chloride in the syringe by drawing up and expelling an anhydrous solvent (e.g., dichloromethane) into a separate flask containing a suitable quenching agent (e.g., a solution of sodium bicarbonate).

Protocol 2: Testing for Degradation (Hydrolysis)
  • Sample Preparation: In a fume hood, carefully take a small aliquot (a few drops) of the this compound and dissolve it in a dry, inert solvent like anhydrous dichloromethane in a test tube.

  • Reagent Addition: In a separate test tube, prepare a solution of silver nitrate in anhydrous ethanol.

  • Test: Add a few drops of the silver nitrate solution to the acyl chloride solution.

  • Observation: The immediate formation of a white precipitate (silver chloride) indicates the presence of chloride ions, which are a product of hydrolysis.[7] The speed and amount of precipitate can give a qualitative indication of the extent of degradation.

Visualizations

DegradationPathway acyl_chloride This compound carboxylic_acid 2,2-dimethylpent-4-enoic acid acyl_chloride->carboxylic_acid Hydrolysis hcl HCl (gas) acyl_chloride->hcl Hydrolysis water H₂O (Moisture) water->carboxylic_acid water->hcl

Caption: Primary degradation pathway of this compound.

TroubleshootingWorkflow start Low Reaction Yield check_reagent Is the acyl chloride old or improperly stored? start->check_reagent check_conditions Are reaction conditions strictly anhydrous? check_reagent->check_conditions No use_fresh Use a fresh bottle or repurify check_reagent->use_fresh Yes dry_glassware Flame-dry glassware and use anhydrous solvents check_conditions->dry_glassware No check_protocol Review reaction time, temperature, and stoichiometry check_conditions->check_protocol Yes success Problem Resolved use_fresh->success dry_glassware->success check_protocol->success

References

Common impurities found in commercial 2,2-dimethylpent-4-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial 2,2-dimethylpent-4-enoyl chloride.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am seeing a peak in my GC-MS analysis that corresponds to the molecular weight of 2,2-dimethylpent-4-enoic acid. What is the likely cause?

This is a common issue and is most likely due to the hydrolysis of the this compound. Acyl chlorides are highly reactive towards nucleophiles, including water. Exposure to atmospheric moisture or residual water in solvents or reagents will lead to the formation of the corresponding carboxylic acid.

Troubleshooting Steps:

  • Ensure anhydrous conditions: Use freshly dried solvents and reagents. Conduct your experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Proper storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere, and in a cool, dry place.

  • Purification: If the presence of the carboxylic acid is significant, consider purifying the acyl chloride by distillation under reduced pressure.

Q2: My NMR spectrum shows some unexpected small peaks. What could they be?

Besides the starting carboxylic acid, other common impurities in commercial this compound can include:

  • Residual thionyl chloride (SOCl₂): If thionyl chloride was used in the synthesis of the acyl chloride, trace amounts may remain.

  • Isomeric impurities: Under certain conditions, the double bond in the pentenoyl chain could potentially isomerize. Look for peaks corresponding to other isomers of dimethylpentenoyl chloride.

  • Degradation products of thionyl chloride: Aged thionyl chloride can contain sulfur dioxide (SO₂) and disulfur dichloride (S₂Cl₂), which might lead to minor sulfur-containing impurities in the final product.

Troubleshooting Steps:

  • Request Certificate of Analysis (CoA): Contact the supplier for a detailed CoA which may list the typical impurities and their levels.

  • Further purification: As mentioned before, distillation can help remove less volatile impurities.

  • Reaction monitoring: If you are using the acyl chloride in a reaction, these minor impurities may or may not interfere. Monitor your reaction closely to see if the desired transformation is proceeding as expected.

Q3: My reaction with this compound is sluggish or incomplete. Could impurities be the cause?

Yes, certain impurities can interfere with your reaction.

  • 2,2-dimethylpent-4-enoic acid: This impurity will react with your nucleophile in a 1:1 stoichiometry, consuming it and reducing the yield of your desired product.

  • Excess thionyl chloride: If your nucleophile is sensitive to acidic conditions, residual thionyl chloride can be problematic as it can generate HCl.

Troubleshooting Steps:

  • Purity assessment: Before use, assess the purity of your this compound using GC-MS or NMR (see experimental protocol below).

  • Use of a scavenger base: In your reaction, you can use a non-nucleophilic scavenger base (e.g., a hindered amine) to neutralize any acidic byproducts.

Common Impurities in Commercial this compound

The following table summarizes the common impurities found in commercial this compound, their likely origin, and potential analytical detection methods. Quantitative data on impurity levels can vary significantly between suppliers and batches.

ImpurityChemical FormulaLikely OriginTypical Analytical Method(s)
2,2-dimethylpent-4-enoic acidC₇H₁₂O₂Hydrolysis of the acyl chloride or incomplete reaction during synthesis.GC-MS, ¹H NMR, IR
Thionyl chlorideSOCl₂Residual reagent from synthesis.GC-MS (may require derivatization)
Isomers of dimethylpentenoyl chlorideC₇H₁₁ClOSide reactions during synthesis.GC-MS, ¹H NMR, ¹³C NMR
Sulfur dioxideSO₂Decomposition of thionyl chloride.Not typically observed in the final product due to its volatility.
Disulfur dichlorideS₂Cl₂Decomposition of aged thionyl chloride.GC-MS
Hydrogen chlorideHClByproduct of synthesis or hydrolysis.Can be detected by its acidic nature.

Experimental Protocol: Purity Assessment by GC-MS

This protocol outlines a general method for the analysis of this compound purity by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a stock solution of the this compound in a dry, inert solvent such as dichloromethane or hexane at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration suitable for your instrument's sensitivity (e.g., 10-100 µg/mL).

2. GC-MS Parameters (Example):

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Search for peaks corresponding to the potential impurities listed in the table above by examining their mass spectra.

  • Quantify the relative abundance of each component by integrating the peak areas.

Troubleshooting Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying and addressing impurities in your this compound.

Impurity_Troubleshooting start Start: Unexpected experimental result check_purity Assess purity of this compound (GC-MS, NMR) start->check_purity impurity_detected Impurity Detected? check_purity->impurity_detected no_impurity Purity is high (>98%) impurity_detected->no_impurity No identify_impurity Identify the impurity (mass spec, NMR database) impurity_detected->identify_impurity Yes troubleshoot_other Troubleshoot other experimental parameters (reaction conditions, other reagents) no_impurity->troubleshoot_other is_acid Is the impurity 2,2-dimethylpent-4-enoic acid? identify_impurity->is_acid is_reagent Is it a residual synthesis reagent (e.g., SOCl₂)? is_acid->is_reagent No check_storage Review storage and handling procedures (anhydrous conditions) is_acid->check_storage Yes is_isomer Is it an isomer? is_reagent->is_isomer No purify Purify the acyl chloride (e.g., distillation) is_reagent->purify Yes unknown_impurity Unknown Impurity is_isomer->unknown_impurity No is_isomer->purify Yes contact_supplier Contact supplier for technical support unknown_impurity->contact_supplier adjust_protocol Adjust experimental protocol (e.g., add scavenger base) purify->adjust_protocol check_storage->purify

Caption: Troubleshooting workflow for identifying and managing impurities.

Optimizing temperature and solvent for 2,2-dimethylpent-4-enoyl chloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2,2-dimethylpent-4-enoyl chloride. Due to the sterically hindered nature of this acyl chloride, careful consideration of reaction parameters is crucial for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The geminal dimethyl groups at the α-position introduce significant steric hindrance. This can lead to sluggish reaction rates with nucleophiles, necessitating more forcing conditions or specialized reagents. Additionally, like most acyl chlorides, it is highly reactive towards moisture and can hydrolyze readily.

Q2: How does temperature affect the stability and reactivity of this compound?

A2: Increased temperatures can enhance the reaction rate, which is often necessary to overcome the steric hindrance. However, higher temperatures may also promote side reactions or decomposition. It is crucial to find an optimal temperature that balances reaction speed with product purity. For many acylation reactions, starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature or slightly above is a common strategy.

Q3: What is the role of a base in reactions with this compound?

A3: A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation of nucleophiles like alcohols and amines. The choice of base is important; non-nucleophilic, sterically hindered bases such as diisopropylethylamine (DIPEA or Hünig's base) are often preferred to avoid competition with the primary nucleophile. Pyridine can also be used and may act as a nucleophilic catalyst in some cases.

Q4: Can I use this compound in Friedel-Crafts acylation reactions?

A4: Yes, Friedel-Crafts acylation is a potential application. However, the steric hindrance may necessitate the use of a strong Lewis acid catalyst and potentially higher reaction temperatures. It's important to note that the acyl group deactivates the aromatic ring, which generally prevents polyacylation.[1][2][3]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Steric Hindrance Increase reaction temperature in increments of 10-20°C. Consider using a more reactive nucleophile if possible. The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can be effective for sterically hindered alcohols.[4]
Inactive Reagents Ensure the this compound has not hydrolyzed. It should be stored under anhydrous conditions. Verify the purity and activity of the nucleophile and any catalysts.
Inappropriate Solvent The choice of solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. For poorly soluble substrates, dimethylformamide (DMF) or dimethylacetamide (DMAc) may be beneficial.[5]
Insufficient Reaction Time Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Sterically hindered reactions may require extended reaction times.
Problem 2: Formation of Multiple Products/Byproducts
Possible Cause Suggested Solution
Side Reactions If the nucleophile has multiple reactive sites, consider using protecting groups to ensure regioselectivity. Lowering the reaction temperature may help to minimize the formation of thermodynamically favored byproducts.
Hydrolysis of Acyl Chloride Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The byproduct of hydrolysis is the corresponding carboxylic acid.
Reaction with Solvent Some solvents can react with acyl chlorides under certain conditions. Ensure the chosen solvent is inert to the reactants and catalysts.

Experimental Protocols & Data

General Procedure for Amide Formation

A recommended starting point for the acylation of a primary amine with this compound is the Schotten-Baumann reaction condition.

  • Dissolve the amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the mixture to 0°C.

  • Slowly add a solution of this compound (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Solvent Selection Guide for Acylation Reactions

The choice of solvent can influence the reaction rate and yield. The following table provides a general guide.

Solvent Polarity Typical Use Case Considerations
Dichloromethane (DCM)Polar AproticGeneral purpose, good solubility for many organic compounds.Relatively low boiling point.
Tetrahydrofuran (THF)Polar AproticGood for reactions with organometallic reagents.Can form peroxides; should be freshly distilled or from a sealed bottle.
Acetonitrile (MeCN)Polar AproticGood for a wide range of acylation reactions.Can be challenging to remove under vacuum.
Diethyl EtherNonpolarOften used for extractions and reactions at low temperatures.Highly flammable, low boiling point.
TolueneNonpolarCan be used for reactions at higher temperatures.May have lower solubility for polar substrates.
N,N-Dimethylformamide (DMF)Polar AproticExcellent solvent for poorly soluble substrates.High boiling point, can be difficult to remove. Can decompose at high temperatures.

Visualizing Workflows and Logic

Experimental_Workflow General Workflow for Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Solvent & Reagents setup_reaction Set up Dry Glassware under Inert Atmosphere prep_reagents->setup_reaction dissolve_nucleophile Dissolve Nucleophile & Base setup_reaction->dissolve_nucleophile cool_solution Cool to 0°C dissolve_nucleophile->cool_solution add_acyl_chloride Add this compound cool_solution->add_acyl_chloride warm_react Warm to RT & Stir add_acyl_chloride->warm_react monitor_reaction Monitor Progress (TLC/LC-MS) warm_react->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction If complete extract_product Extract Product quench_reaction->extract_product dry_purify Dry & Purify extract_product->dry_purify

Caption: General Experimental Workflow for Acylation Reactions.

Troubleshooting_Tree Troubleshooting Low Yield start Low or No Product Yield check_reagents Are reagents pure and anhydrous? start->check_reagents steric_hindrance Is steric hindrance a likely issue? check_reagents->steric_hindrance Yes sol_reagents Use fresh/purified reagents & anhydrous solvent. check_reagents->sol_reagents No reaction_conditions Are reaction conditions optimal? steric_hindrance->reaction_conditions Yes sol_steric Increase temperature. Add catalyst (e.g., DMAP). steric_hindrance->sol_steric No sol_conditions Increase reaction time. Change solvent. reaction_conditions->sol_conditions

Caption: Decision Tree for Troubleshooting Low Reaction Yield.

References

Technical Support Center: 2,2-Dimethylpent-4-enoyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with coupling reactions involving the sterically hindered 2,2-dimethylpent-4-enoyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound often low-yielding?

The primary reason for low yields is the significant steric hindrance around the carbonyl group. The gem-dimethyl group at the α-carbon shields the electrophilic carbonyl carbon, making it difficult for nucleophiles to attack. This steric bulk slows down the desired reaction, allowing side reactions to become more competitive.

Q2: What are the most common side reactions observed with this compound?

Common side reactions include:

  • Hydrolysis: Acyl chlorides are highly reactive towards water. Any moisture in the reaction setup can lead to the formation of the corresponding carboxylic acid (2,2-dimethylpent-4-enoic acid), consuming the starting material.[1][2]

  • Ketene Formation: In the presence of non-nucleophilic organic bases (e.g., triethylamine), sterically hindered acyl chlorides with an α-proton can undergo elimination to form a highly reactive ketene intermediate. While this compound lacks α-protons and thus won't form a ketene in the traditional sense, related side reactions under strong basic conditions can still occur. For other sterically hindered acyl chlorides, this is a major pathway for racemization and byproduct formation.[3]

  • Dimerization/Polymerization: The vinyl group in this compound can potentially undergo polymerization, especially under radical-promoting conditions or in the presence of certain transition metal catalysts.

  • Reaction with Solvent: Reactive solvents can compete with the desired nucleophile, leading to byproduct formation.

Q3: How can I confirm that my this compound is of good quality before starting the reaction?

It is crucial to use freshly prepared or properly stored this compound. You can check its purity by:

  • NMR Spectroscopy: ¹H NMR should show the characteristic peaks for the vinyl and gem-dimethyl groups without significant signals corresponding to the carboxylic acid.

  • IR Spectroscopy: A strong C=O stretch around 1800 cm⁻¹ is indicative of the acyl chloride. The presence of a broad O-H stretch around 3000 cm⁻¹ would suggest hydrolysis to the carboxylic acid.

  • Titration: The chloride content can be determined by titration to assess the purity.

Troubleshooting Guide for Failed Couplings

Issue 1: Low or No Product Formation in Amide Coupling

If you are experiencing low or no yield in the formation of an amide from this compound and an amine, consider the following troubleshooting steps:

Troubleshooting Workflow for Failed Amide Coupling

G start Low/No Amide Product check_reagents Verify Reagent Purity (Acyl Chloride, Amine, Solvent) start->check_reagents check_conditions Ensure Anhydrous Conditions check_reagents->check_conditions base_issue Evaluate Base check_conditions->base_issue temp_issue Optimize Temperature base_issue->temp_issue Base is appropriate success Successful Coupling base_issue->success Switch to inorganic base (e.g., K₃PO₄) or use excess amine catalyst_issue Add/Change Catalyst temp_issue->catalyst_issue No improvement temp_issue->success Increase temperature incrementally coupling_reagent Use Alternative Coupling Reagent catalyst_issue->coupling_reagent No improvement catalyst_issue->success Add DMAP or change catalyst coupling_reagent->success Use HATU, HBTU, or PyBOP

A troubleshooting workflow for failed amide couplings.

Detailed Steps:

  • Verify Reagent Purity and Stoichiometry:

    • Ensure the this compound has not hydrolyzed.

    • Use a pure, dry amine and anhydrous solvent.

    • Consider using a slight excess (1.1-1.2 equivalents) of the amine.

  • Ensure Strictly Anhydrous Conditions:

    • Flame-dry all glassware before use.

    • Use freshly distilled, anhydrous solvents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize the Base:

    • Problem: Non-nucleophilic organic bases like triethylamine can promote side reactions with sterically hindered substrates.

    • Solution: Switch to a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or consider using an inorganic base like potassium phosphate (K₃PO₄) which can minimize side reactions.[4] Alternatively, using two equivalents of the reacting amine can serve as the base, though this may complicate purification.

  • Increase Reaction Temperature:

    • Due to steric hindrance, the reaction may require more energy to proceed.

    • Carefully increase the reaction temperature in increments (e.g., from room temperature to 40°C, then to 60°C) while monitoring for product formation and decomposition.

  • Incorporate a Catalyst:

    • For sluggish reactions, a nucleophilic catalyst can be beneficial.

    • 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for acylation reactions. Use a catalytic amount (e.g., 0.1 equivalents).

  • Consider Alternative Coupling Reagents:

    • If direct coupling with the acyl chloride fails, it may be necessary to convert the corresponding carboxylic acid (2,2-dimethylpent-4-enoic acid) to the amide using modern peptide coupling reagents that are effective for sterically hindered substrates.

    Coupling ReagentAdditiveTypical BaseNotes
    HATUNoneDIPEA, NMMHighly effective for hindered couplings.
    HBTUHOBtDIPEA, NMMGood for hindered amino acids.
    PyBOPNoneDIPEA, NMMOften successful when other methods fail.
    DCC/DICHOBt, OxymaDIPEACan be effective, but byproduct removal can be an issue.[5]
Issue 2: Low or No Product Formation in Ester Coupling

Esterification with the sterically hindered this compound, especially with bulky alcohols, can be challenging.

Troubleshooting Workflow for Failed Ester Coupling

G start Low/No Ester Product check_reagents Verify Reagent Purity (Acyl Chloride, Alcohol, Solvent) start->check_reagents check_conditions Ensure Anhydrous Conditions check_reagents->check_conditions base_catalyst Optimize Base/Catalyst check_conditions->base_catalyst temp_issue Increase Temperature base_catalyst->temp_issue No improvement with Pyridine/DMAP success Successful Coupling base_catalyst->success Use Pyridine as base/solvent Add catalytic DMAP alternative_method Alternative Methods temp_issue->alternative_method Decomposition or no reaction temp_issue->success Reaction proceeds at higher temp alternative_method->success Use AgCN or Yamaguchi conditions

A troubleshooting workflow for failed ester couplings.

Detailed Steps:

  • Reagent and Condition Check:

    • As with amide couplings, ensure all reagents are pure and the reaction is conducted under strictly anhydrous conditions.

  • Optimize Base and Catalyst:

    • Pyridine: Often used as both a solvent and a base for esterifications with acyl chlorides. It acts as a nucleophilic catalyst and neutralizes the HCl byproduct.[6]

    • DMAP: Adding a catalytic amount of 4-(dimethylamino)pyridine can significantly accelerate the reaction.

  • Elevated Temperatures:

    • Refluxing the reaction mixture may be necessary to overcome the activation energy barrier.

  • Alternative Acylation Conditions for Hindered Systems:

    • Silver Cyanide (Takimoto-Yamaguchi Esterification): For particularly hindered esters, the use of silver cyanide has been shown to be superior to the conventional pyridine method in terms of yield and reaction speed.[7]

    • Yamaguchi Esterification: While typically used for macrolactonization, the principles can be applied to intermolecular esterifications. This involves forming a mixed anhydride from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.[8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with a Hindered Acyl Chloride

This protocol is adapted from procedures for sterically demanding couplings.[9]

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.2 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: DMAP-Catalyzed Esterification

This protocol is a standard method for ester formation from acyl chlorides.[10]

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in anhydrous pyridine or dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Slowly add this compound (1.1 equivalents).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC. If the reaction is sluggish, heat to reflux.

  • After completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, dilute HCl (to remove pyridine and DMAP), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

General Reaction Scheme

G cluster_0 Amide Synthesis cluster_1 Ester Synthesis AcylChloride 2,2-Dimethylpent-4-enoyl chloride Amide Amide Product AcylChloride->Amide + Amine R₁R₂NH Amine->Amide + Base AcylChloride2 2,2-Dimethylpent-4-enoyl chloride Ester Ester Product AcylChloride2->Ester + Alcohol R-OH Alcohol->Ester + Base/Catalyst

References

Managing the moisture sensitivity of 2,2-dimethylpent-4-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,2-dimethylpent-4-enoyl chloride

This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of this compound. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and safe handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so sensitive to moisture?

A1: this compound is a reactive organic compound known as an acyl chloride. Its high reactivity stems from the electron-withdrawing properties of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[1][2] Water, even ambient humidity from the atmosphere, acts as a nucleophile and will readily attack the acyl chloride in a process called hydrolysis.[1][3] This rapid, often exothermic reaction converts the acyl chloride into its corresponding carboxylic acid (2,2-dimethyl-4-pentenoic acid) and corrosive hydrogen chloride (HCl) gas.[1][4]

Q2: How can I tell if my sample of this compound has degraded?

A2: Degradation is primarily due to hydrolysis. The most common signs include:

  • Pungent, irritating odor: You may notice the sharp smell of HCl gas upon opening the container, which is a byproduct of hydrolysis.[1]

  • Fuming upon opening: The HCl gas produced can react with atmospheric moisture to create visible white fumes.[4]

  • Changes in physical appearance: The liquid may become cloudy or develop a precipitate (the carboxylic acid may be a solid at room temperature or have different solubility).

  • Analytical confirmation: Techniques like ¹H NMR spectroscopy can confirm degradation by showing peaks corresponding to 2,2-dimethyl-4-pentenoic acid alongside the acyl chloride signals. IR spectroscopy may show a broad O-H stretch characteristic of a carboxylic acid.

Q3: What are the proper storage conditions for this compound?

A3: To maintain its integrity, this compound must be stored under strict anhydrous (moisture-free) conditions.[1][3] Store the compound in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dry, and well-ventilated area.[4] For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is highly recommended to displace any moisture-containing air. It should be kept away from water, alcohols, amines, and strong bases.[4]

Q4: Can I still use a partially hydrolyzed sample for my experiment?

A4: It is strongly discouraged. The presence of the resulting carboxylic acid can interfere with your reaction and lead to lower yields or complex product mixtures. Furthermore, the actual concentration of the active acyl chloride will be unknown, making stoichiometry calculations inaccurate. For best results, use a fresh, un-degraded sample.

Q5: How should I safely handle and dispose of this compound?

A5: Always handle this compound inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] To dispose of excess or old reagent, it must be "quenched" safely. This involves slowly and cautiously adding the acyl chloride to a stirred solution of a quenching agent, such as an alcohol (like isopropanol or ethanol) or a dilute solution of sodium bicarbonate.[5][6] The reaction is exothermic, so addition should be gradual and the vessel may require cooling.[5] Once neutralized, the resulting mixture can be disposed of according to your institution's hazardous waste guidelines.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield in an acylation reaction (e.g., esterification, amidation). The this compound has hydrolyzed due to improper storage or handling, reducing the amount of active reagent.Use a fresh bottle of the reagent. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and perform the reaction under nitrogen or argon.
The desired product is contaminated with 2,2-dimethyl-4-pentenoic acid. Moisture was introduced during the reaction, causing partial hydrolysis of the starting material.Rigorously dry all solvents and reagents. Purge the reaction flask with an inert gas before adding reagents. If the nucleophile (e.g., an amine) is supplied as a hydrochloride salt, it must be neutralized and dried before use.
Reaction is uncontrollably exothermic or produces excessive fumes upon adding the acyl chloride. The acyl chloride is being added too quickly, or there is residual water in the reaction vessel.Add the acyl chloride dropwise via a syringe or dropping funnel. Cool the reaction vessel in an ice bath (0 °C) before and during the addition to help control the reaction rate.[5]
During an amidation reaction, only 50% of the amine is consumed, and the yield is low. The HCl byproduct from the reaction protonates the starting amine, rendering it non-nucleophilic.[7]Use at least two equivalents of the amine: one to react with the acyl chloride and one to act as a base to neutralize the HCl.[7] Alternatively, use one equivalent of the target amine and at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine.[3]

Data Presentation

Table 1: Comparative Physicochemical Properties

PropertyThis compound2,2-dimethyl-4-pentenoic acid (Hydrolysis Product)
CAS Number 39482-46-7[8]16386-93-9[9]
Molecular Formula C₇H₁₁ClOC₇H₁₂O₂[9]
Molecular Weight 146.61 g/mol 128.17 g/mol [9]
Physical State Liquid (presumed)Liquid
Boiling Point Not available104-108 °C @ 20 mmHg[9]
Density Not available0.933 g/mL @ 25 °C[9]
Refractive Index Not availablen20/D 1.431[9]

Experimental Protocols

Protocol 1: Standard Procedure for Handling in an Anhydrous Reaction
  • Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly cleaned and oven-dried at >120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the experiment. Use a bubbler to monitor the gas flow.

  • Solvent and Reagent Preparation: Use only anhydrous grade solvents. Other reagents should be dried and verified to be free of water.

  • Reagent Transfer: Allow the this compound bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface. Withdraw the required amount using a clean, dry syringe or cannula under a positive pressure of inert gas.

  • Reaction Addition: Add the this compound to the reaction mixture slowly and dropwise, preferably at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.

  • Workup: Once the reaction is complete, proceed to the quenching step as described in Protocol 2.

Protocol 2: Safe Quenching and Disposal Procedure
  • Prepare Quenching Station: In a separate flask large enough to accommodate at least twice the volume of the quenching solution, add a suitable quenching agent (e.g., isopropanol or a stirred ice-cold solution of 5% sodium bicarbonate). Place this flask in an ice bath within a fume hood.

  • Slow Addition: Slowly and carefully add the excess this compound or the entire reaction mixture dropwise to the quenching solution with vigorous stirring.

  • Monitor Reaction: Control the rate of addition to keep the temperature from rising excessively and to manage gas evolution (HCl or CO₂).

  • Neutralization Check: After the addition is complete, allow the mixture to stir for 30 minutes. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. If it is still acidic, add more base cautiously.

  • Final Disposal: The neutralized mixture should be transferred to an appropriately labeled hazardous waste container for disposal according to institutional guidelines.

Visual Guides and Workflows

Hydrolysis_Pathway AcylChloride 2,2-dimethylpent-4-enoyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate CarboxylicAcid 2,2-dimethyl-4-pentenoic acid Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl (gas) Intermediate->HCl

Caption: The nucleophilic attack of water on the acyl chloride leads to its hydrolysis.

Experimental_Workflow Start Start: Store Reagent (Cool, Dry, Inert) Prep Prepare Anhydrous Setup (Oven-dried glassware, inert atmosphere) Start->Prep Transfer Transfer Acyl Chloride (Dry Syringe) Prep->Transfer Reaction Add Dropwise to Reaction (0 °C) Transfer->Reaction Monitor Monitor Reaction (TLC, LCMS, etc.) Reaction->Monitor Quench Quench Reaction Mixture (Slowly, with cooling) Monitor->Quench Workup Aqueous Workup & Purification Quench->Workup End End: Pure Product Workup->End

Caption: Recommended workflow for handling moisture-sensitive acyl chlorides.

Troubleshooting_Logic Start Low or No Yield CheckPurity Was starting material checked for purity? Start->CheckPurity CheckConditions Were anhydrous conditions used? CheckPurity->CheckConditions Yes Sol_Purity Solution: Use fresh, pure acyl chloride. CheckPurity->Sol_Purity No CheckBase Was a base used to neutralize HCl? CheckConditions->CheckBase Yes Sol_Conditions Solution: Use oven-dried glassware & anhydrous solvents under inert gas. CheckConditions->Sol_Conditions No CheckBase->Start Yes, still failed. (Check other params) Sol_Base Solution: Add ≥1 eq. of a non-nucleophilic base (e.g., Triethylamine). CheckBase->Sol_Base No

Caption: A logical guide to troubleshooting failed acylation reactions.

References

Potential degradation pathways for 2,2-dimethylpent-4-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on the potential degradation pathways of 2,2-dimethylpent-4-enoyl chloride, along with troubleshooting advice and experimental protocols to mitigate and analyze compound instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main reactive sites?

A1: this compound is an organic compound featuring two primary reactive functional groups: an acyl chloride and a terminal alkene. The acyl chloride group is highly susceptible to nucleophilic attack, while the carbon-carbon double bond of the alkene can undergo various addition and oxidation reactions. Its stability is therefore influenced by the presence of nucleophiles, water, oxygen, and other reactive species.

Q2: My sample of this compound is fuming and has a sharp, acidic smell. Is this normal?

A2: Yes, this is often observed. Acyl chlorides react readily with moisture in the air.[1][2] The fuming is due to the formation of hydrogen chloride (HCl) gas as the acyl chloride hydrolyzes to the corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid.[1][3] The sharp, vinegary odor is a combination of this HCl and the newly formed carboxylic acid.[1] This indicates that the compound is degrading due to atmospheric moisture.

Q3: Can I store this compound in a standard laboratory freezer?

A3: While low temperatures slow down degradation rates, the primary concern for storing acyl chlorides is exposure to moisture.[2] It is crucial to store the compound under anhydrous and inert conditions (e.g., in a sealed ampoule under argon or nitrogen). A standard freezer may still have a humid atmosphere, so simply placing a vial inside is insufficient. Use of a desiccator within the freezer is recommended if an inert atmosphere is not possible.

Q4: I am seeing an unexpected loss of my starting material and the appearance of a sticky, insoluble substance in my reaction. What could be happening?

A4: Given that this compound contains a terminal alkene (a vinyl group), it is susceptible to polymerization.[4][5][6] The sticky, insoluble substance is likely a polymer formed through a free-radical or other polymerization mechanism.[5][7] This can be initiated by light, heat, or trace impurities.

Q5: During my workup, I noticed the formation of byproducts with different carbonyl signals in the NMR. What could these be?

A5: Besides hydrolysis to the carboxylic acid, the terminal alkene can be oxidized. Under certain conditions, particularly with exposure to air or oxidizing agents, the double bond can be cleaved to form a ketone or further oxidized to a carboxylic acid.[8][9][10] For a terminal alkene, this could result in the formation of a methyl ketone via a Wacker-type oxidation or cleavage to form a smaller carboxylic acid and formaldehyde (which would likely be further oxidized).[8][11][12]

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps & Solutions
Sample appears cloudy, fuming, or has a strong acidic odor. Hydrolysis: Reaction with atmospheric or solvent moisture.[3][13][14]- Handle the compound under an inert atmosphere (glove box or Schlenk line).- Use anhydrous solvents and reagents.- Store in a sealed container with a desiccant.
Formation of a viscous liquid or solid precipitate during reaction or storage. Polymerization: The vinyl group is polymerizing.[4][6][15]- Store the compound in the dark and at low temperatures.- Consider adding a radical inhibitor (e.g., BHT) for long-term storage.- Ensure reaction vessels are free of radical initiators.
Appearance of unexpected ketone or additional carboxylic acid peaks in analytical data (NMR, IR, MS). Oxidation: The terminal alkene is reacting with oxygen or other oxidants.[8][9]- Degas solvents before use to remove dissolved oxygen.- Run reactions under an inert atmosphere.- Avoid exposure to strong oxidizing conditions unless intended.
Reaction yields are consistently low, even with fresh material. Multiple Degradation Pathways: A combination of hydrolysis, polymerization, and/or oxidation is occurring.- Re-purify the starting material via distillation immediately before use.- Implement all the above solutions: use anhydrous/anaerobic techniques, work in the dark, and use freshly distilled material.

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily involving its two functional groups.

Hydrolysis of the Acyl Chloride

The most common degradation pathway is the rapid reaction with water to form 2,2-dimethylpent-4-enoic acid and hydrochloric acid.[3][13][16]

Hydrolysis start 2,2-Dimethylpent-4-enoyl chloride product 2,2-Dimethylpent-4-enoic Acid start->product Nucleophilic Acyl Substitution water H₂O (Moisture) water->product hcl HCl product->hcl releases

Caption: Hydrolysis of this compound.

Oxidation of the Alkene

The terminal double bond is susceptible to oxidative cleavage. Depending on the oxidant and conditions, this can lead to different products. For example, ozonolysis would yield 3,3-dimethyl-4-oxobutanoic acid, while strong oxidation (e.g., with hot KMnO₄) could lead to further cleavage.[8][9]

Oxidation start 2,2-Dimethylpent-4-enoyl chloride product_ketone Methyl Ketone (Wacker-type) start->product_ketone e.g., PdCl₂, O₂ product_cleavage Carboxylic Acid (Oxidative Cleavage) start->product_cleavage e.g., hot KMnO₄ oxidant Oxidizing Agent (e.g., O₃, KMnO₄) oxidant->product_ketone oxidant->product_cleavage

Caption: Potential oxidation pathways of the alkene group.

Polymerization of the Alkene

The vinyl group can undergo addition polymerization, initiated by radicals, light, or heat, leading to the formation of a polymer.[5][6]

Polymerization initiator Initiator (Radical, Light, Heat) monomer1 Monomer initiator->monomer1 Initiation monomer2 Monomer monomer1->monomer2 Propagation monomer3 ... monomer2->monomer3 polymer Poly(this compound) monomer3->polymer Termination

Caption: Free-radical polymerization pathway.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis by ¹H NMR Spectroscopy

Objective: To quantify the rate of hydrolysis of this compound upon exposure to a controlled amount of water.

Methodology:

  • Prepare a stock solution of this compound in an anhydrous deuterated solvent (e.g., CDCl₃) in a glove box.

  • Add a known internal standard (e.g., mesitylene) to the stock solution.

  • Transfer a precise volume of the stock solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Inject a specific, sub-stoichiometric amount of D₂O into the NMR tube, shake vigorously, and immediately begin acquiring spectra at regular time intervals.

  • Monitor the disappearance of the signals corresponding to the starting material (e.g., the vinyl protons) and the appearance of signals for the hydrolyzed product (2,2-dimethylpent-4-enoic acid).

  • Integrate the signals relative to the internal standard to determine the concentration of the starting material and product over time.

Protocol 2: Detection of Polymerization by Gel Permeation Chromatography (GPC)

Objective: To detect the formation of oligomers or polymers during storage or a reaction.

Methodology:

  • Dissolve a small, accurately weighed sample of this compound in a suitable solvent (e.g., anhydrous THF).

  • Analyze the sample immediately using a GPC system equipped with a refractive index (RI) or UV detector.

  • The resulting chromatogram should show a single major peak corresponding to the monomer.

  • To test stability, store a sample under specific conditions (e.g., at room temperature, exposed to light) for a set period.

  • Re-analyze the aged sample by GPC. The appearance of peaks at earlier elution times (higher molecular weight) indicates the formation of oligomers or polymers.

Experimental Workflow for Stability Testing

Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Receive/Synthesize Compound char_initial Initial Characterization (NMR, IR, GC-MS) start->char_initial stress_hydro Expose to Moisture char_initial->stress_hydro stress_oxy Expose to Air/O₂ stress_light Expose to UV/Visible Light stress_heat Store at Elevated Temp analysis_nmr NMR Spectroscopy (Hydrolysis) stress_hydro->analysis_nmr analysis_gcms GC-MS (Oxidation/Cleavage) stress_oxy->analysis_gcms analysis_gpc GPC (Polymerization) stress_light->analysis_gpc stress_heat->analysis_gpc end Identify Degradants & Determine Degradation Rate analysis_nmr->end

Caption: Workflow for assessing compound stability.

References

Technical Support Center: Quenching Procedures for 2,2-Dimethylpent-4-enoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-dimethylpent-4-enoyl chloride.

Troubleshooting Guide

Issue 1: The quenching reaction is sluggish or incomplete.

  • Question: I am trying to quench my reaction containing this compound, but the reaction seems very slow or does not go to completion. What could be the reason?

  • Answer: The slow reaction rate is likely due to the steric hindrance caused by the two methyl groups at the α-position to the carbonyl group. This steric bulk impedes the approach of nucleophiles to the electrophilic carbonyl carbon.[1] For a given acyl chloride, the reactivity with alcohols follows the order: primary > secondary > tertiary.[2]

    • Recommendation:

      • Increase Reaction Temperature: Gently warming the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, monitor the temperature carefully to avoid potential side reactions.

      • Use a Less Hindered Nucleophile: If possible, consider using a smaller, less sterically demanding quenching agent.

      • Increase Reagent Concentration: A higher concentration of the nucleophilic quenching agent can help to increase the reaction rate.

      • Catalyst: For alcohol-based quenching, the addition of a base like pyridine or triethylamine (TEA) can accelerate the reaction.[3]

Issue 2: An unexpected side product is observed.

  • Question: After quenching, my analysis shows the presence of an unexpected side product. What could have happened?

  • Answer: The presence of the double bond in this compound introduces the possibility of intramolecular reactions, especially under certain conditions. While not extensively documented for this specific molecule, unsaturated acyl chlorides can undergo intramolecular cyclization. Additionally, under strongly acidic conditions (which can be generated during quenching), rearrangement of the acylium ion intermediate could occur, though this is less common for sterically hindered acyl chlorides. In the presence of a Lewis acid catalyst, sterically strained acyl chlorides can undergo decarbonylation to form a stable carbocation, which can then lead to other products.[4]

    • Recommendation:

      • Control Temperature: Perform the quench at a low temperature (e.g., 0 °C) to minimize side reactions.

      • Avoid Strongly Acidic or Basic Conditions (if possible): Choose a quenching agent and conditions that maintain a relatively neutral pH if intramolecular reactions are a concern.

      • Rapid Quenching: Add the quenching agent efficiently to minimize the time the acyl chloride is exposed to intermediate conditions.

Issue 3: Vigorous, difficult-to-control reaction upon adding the quenching agent.

  • Question: When I added the quenching agent, the reaction was very exothermic and difficult to control. How can I prevent this?

  • Answer: Acyl chlorides are highly reactive compounds, and their reaction with nucleophiles is often exothermic.[5][6] This is particularly true for quenching with water or amines.

    • Recommendation:

      • Cool the Reaction Mixture: Before adding the quenching agent, cool the reaction vessel in an ice bath.

      • Slow, Dropwise Addition: Add the quenching agent slowly and dropwise to the reaction mixture with vigorous stirring. This allows for better heat dissipation.

      • Dilution: Ensure the reaction is sufficiently dilute to help manage the exotherm.

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for this compound?

A1: The most common quenching agents for acyl chlorides, including this compound, are:

  • Water or aqueous solutions (e.g., saturated sodium bicarbonate): This will hydrolyze the acyl chloride to the corresponding carboxylic acid (2,2-dimethylpent-4-enoic acid). The reaction can be vigorous.[3][7]

  • Alcohols (e.g., methanol, ethanol): This will form the corresponding ester. This method is generally safe and widely used.[8]

  • Amines (e.g., primary or secondary amines): This will form the corresponding amide. This reaction is typically rapid.[8]

Q2: What are the primary safety precautions to take when working with this compound?

A2: this compound is expected to be corrosive and react violently with water, releasing hydrochloric acid.[9] Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Keep the compound away from moisture.

  • Have a neutralizing agent (e.g., sodium bicarbonate) readily available in case of spills.

Q3: How does the steric hindrance of this compound affect its reactivity compared to a non-hindered acyl chloride?

A3: The two methyl groups at the α-position create significant steric hindrance around the carbonyl carbon. This makes it more difficult for nucleophiles to attack, resulting in a slower reaction rate compared to a linear, unhindered acyl chloride like pentanoyl chloride.[1]

Q4: Can the double bond in this compound interfere with the quenching process?

A4: Under standard quenching conditions with water, alcohols, or amines, the double bond is generally not expected to react. However, under specific conditions, such as in the presence of certain transition metal catalysts, intramolecular reactions involving the double bond and the acyl chloride moiety are possible.[10] It is always advisable to analyze the final product to confirm that the double bond has remained intact.

Quantitative Data Summary

The following table summarizes typical stoichiometries for quenching reactions of acyl chlorides. Note that for the sterically hindered this compound, a larger excess of the quenching agent and longer reaction times may be necessary.

Quenching AgentStoichiometry (Quenching Agent:Acyl Chloride)Typical Byproduct
Water/Aqueous BaseLarge excessHCl (neutralized by base)
Alcohol (e.g., Methanol)1.1 to 2.0 equivalents (often in excess as solvent)HCl
Primary/Secondary AmineAt least 2.0 equivalentsAmine hydrochloride salt

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Bicarbonate (Hydrolysis)

  • Cool the reaction mixture containing this compound to 0 °C in an ice-water bath with vigorous stirring.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate dropwise. Be prepared for gas evolution (CO2) and a potential exotherm.

  • Continue adding the sodium bicarbonate solution until the gas evolution ceases and the pH of the aqueous layer is basic.

  • Separate the aqueous and organic layers. The product, 2,2-dimethylpent-4-enoic acid, may be in the aqueous layer as its carboxylate salt or in the organic layer depending on the reaction solvent.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to protonate the carboxylate and extract the carboxylic acid with an appropriate organic solvent.

Protocol 2: Quenching with Methanol (Esterification)

  • Cool the reaction mixture containing this compound to 0 °C in an ice-water bath with stirring.

  • Slowly add methanol (at least 2 equivalents) to the reaction mixture. For larger scales, the acyl chloride can be added to an excess of cold methanol.

  • If the reaction is slow, allow the mixture to warm to room temperature and stir for several hours. The reaction can be monitored by TLC or other analytical techniques.

  • If necessary, add a tertiary amine base (e.g., triethylamine, 1.1 equivalents) to neutralize the HCl byproduct and catalyze the reaction.

  • Upon completion, wash the reaction mixture with water and brine to remove any remaining HCl and salts.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude methyl 2,2-dimethylpent-4-enoate.

Protocol 3: Quenching with a Primary Amine (Amidation)

  • Dissolve the primary amine (at least 2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) and cool the solution to 0 °C in an ice-water bath with stirring.

  • Slowly add the solution of this compound to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Due to steric hindrance, this may take several hours.

  • Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to yield the crude N-substituted-2,2-dimethylpent-4-enamide.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Workup start Reaction Mixture containing This compound cool Cool to 0 °C start->cool quenching_agent Select Quenching Agent (Water, Alcohol, or Amine) add_quench Slowly Add Quenching Agent quenching_agent->add_quench monitor Monitor Reaction (TLC, LC-MS, etc.) add_quench->monitor extract Aqueous Workup (Wash/Extract) monitor->extract dry Dry and Concentrate extract->dry product Isolated Product dry->product

Caption: General experimental workflow for quenching reactions of this compound.

Troubleshooting_Tree start Quenching Issue? slow_rxn Slow/Incomplete Reaction start->slow_rxn side_product Unexpected Side Product start->side_product exotherm Vigorous Exotherm start->exotherm increase_temp Increase Temperature slow_rxn->increase_temp Try less_hindered_nu Use Less Hindered Nucleophile slow_rxn->less_hindered_nu Consider increase_conc Increase Reagent Concentration slow_rxn->increase_conc Try low_temp_quench Quench at Low Temperature side_product->low_temp_quench Implement control_ph Control pH side_product->control_ph Implement cool_before_add Cool Reaction Before Addition exotherm->cool_before_add Action slow_addition Slow, Dropwise Addition exotherm->slow_addition Action dilute_rxn Ensure Sufficient Dilution exotherm->dilute_rxn Action

Caption: Troubleshooting decision tree for quenching this compound.

References

Validation & Comparative

Comparing reactivity of 2,2-dimethylpent-4-enoyl chloride to other acyl chlorides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of 2,2-dimethylpent-4-enoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[1][2][3] Their high reactivity is due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly electrophilic.[3][4] The chloride ion is also an excellent leaving group, further facilitating substitution.[1]

The reactivity of a specific acyl chloride is modulated by the steric and electronic properties of its R-group. For this compound, the key structural features are:

  • α,α-dimethyl substitution: The two methyl groups on the carbon adjacent to the carbonyl create significant steric hindrance, shielding the electrophilic carbon from nucleophilic attack.

  • Remote double bond: The alkene group at the 4-position is isolated from the carbonyl group and does not participate in conjugation. Therefore, its electronic influence on the reactivity of the acyl chloride function is minimal.

The dominant factor governing the reactivity of this compound is the steric hindrance, which is comparable to that of pivaloyl chloride (2,2-dimethylpropanoyl chloride).[5][6][7]

Relative Reactivity Comparison

The following table summarizes the predicted relative reactivity of this compound compared to other standard acyl chlorides based on their structural properties. The reactivity is considered in the context of nucleophilic acyl substitution, such as hydrolysis or aminolysis.

Acyl ChlorideStructureKey Structural Feature(s)Predicted Relative ReactivityRationale
Acetyl ChlorideCH₃COClSmall alkyl group (methyl)Very HighMinimal steric hindrance allows for easy access of nucleophiles to the highly electrophilic carbonyl carbon.
Benzoyl ChlorideC₆H₅COClPhenyl group (conjugated)ModerateThe phenyl group is electron-withdrawing by induction but electron-donating by resonance. The resonance stabilization of the ground state slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic acyl chlorides, thus decreasing reactivity.
Pivaloyl Chloride (Trimethylacetyl chloride)(CH₃)₃CCOClBulky tert-butyl groupLowSignificant steric hindrance from the three methyl groups on the α-carbon severely impedes the approach of nucleophiles to the carbonyl carbon, drastically reducing the reaction rate.[6]
This compound CH₂=CHCH₂C(CH₃)₂COClBulky α,α-dimethyl substitution; remote double bondLow The steric hindrance from the gem-dimethyl group at the α-position is the dominant factor, making it structurally analogous to pivaloyl chloride in terms of reactivity at the carbonyl center. The remote alkene has a negligible electronic effect.
Factors Influencing Acyl Chloride Reactivity

The reactivity of an acyl chloride is a balance between steric hindrance and the electronic nature of the substituent attached to the carbonyl group. This relationship determines the accessibility and electrophilicity of the carbonyl carbon.

G cluster_properties Carbonyl Properties Steric Steric Hindrance (e.g., tert-butyl, α,α-dimethyl) Accessibility Accessibility to Nucleophile Steric->Accessibility Decreases Electronic Electronic Effects (Inductive vs. Resonance) Electrophilicity Carbonyl Carbon Electrophilicity (δ+) Electronic->Electrophilicity Modulates Reactivity Overall Reactivity (Rate of Nucleophilic Attack) Electrophilicity->Reactivity Directly Affects Accessibility->Reactivity Directly Affects

Caption: Logical diagram illustrating how steric and electronic factors influence the properties of the carbonyl carbon, which in turn determine the overall reactivity of an acyl chloride.

Experimental Protocol: Comparative Hydrolysis Rate by Conductometry

This section outlines a general experimental method to quantitatively determine the relative reactivity of acyl chlorides by monitoring the rate of hydrolysis. The reaction produces hydrochloric acid (HCl), and the rate of its formation can be followed by measuring the change in conductivity of the solution over time.

Objective: To compare the pseudo-first-order rate constants (k) for the hydrolysis of acetyl chloride, benzoyl chloride, pivaloyl chloride, and this compound in an aqueous solvent system (e.g., acetone-water).

Materials:

  • Acyl chlorides (high purity)

  • Acetone (HPLC grade, anhydrous)

  • Deionized water

  • Conductivity meter with a time-course measurement function

  • Thermostated water bath

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Syringes

Procedure:

  • Solvent Preparation: Prepare a solvent mixture of a defined ratio (e.g., 90:10 acetone:water by volume) to control the hydrolysis rate. Ensure the solvent is equilibrated to a constant temperature (e.g., 25.0 ± 0.1 °C) in the water bath.

  • Instrument Setup: Calibrate the conductivity meter. Place a known volume of the solvent mixture into a thermostated reaction vessel equipped with the conductivity probe and a magnetic stirrer.

  • Reaction Initiation: Allow the solvent to reach thermal equilibrium. Start stirring at a constant rate. At time t=0, inject a small, precise amount of the acyl chloride into the solvent mixture to achieve a low initial concentration (e.g., 0.01 M). Immediately start recording conductivity as a function of time.

  • Data Acquisition: Record the conductivity at regular intervals until the value plateaus, indicating the reaction is complete (typically after 10 half-lives).

  • Data Analysis:

    • The conductivity at any time t (λt) and at completion (λ∞) is related to the concentration of HCl produced.

    • The pseudo-first-order rate constant (k) can be determined by plotting ln(λ∞ - λt) against time (t).

    • The slope of this linear plot will be equal to -k.

  • Comparison: Repeat the experiment under identical conditions for each acyl chloride. The calculated rate constants (k) provide a quantitative measure of their relative reactivity towards hydrolysis.

Experimental Workflow

G A Prepare Acetone/Water Solvent Mixture B Equilibrate Solvent to 25°C in Vessel A->B C Calibrate & Insert Conductivity Probe B->C D Inject Acyl Chloride (t=0) C->D E Record Conductivity vs. Time D->E Start Stirring F Plot ln(λ∞ - λt) vs. t E->F G Calculate Rate Constant (k = -slope) F->G H Compare k values for different R-COCl G->H

Caption: A streamlined workflow for determining the hydrolysis rate constant of an acyl chloride using conductometry.

Conclusion

The reactivity of this compound is predicted to be low and comparable to that of pivaloyl chloride. This reduced reactivity is a direct consequence of the significant steric hindrance imposed by the α,α-dimethyl groups, which outweighs any minor electronic effects from the remote double bond. For applications in research and drug development, this property is critical. While its low reactivity can be beneficial for achieving selectivity and controlling reactions with highly reactive nucleophiles, it will be significantly slower in reactions where less hindered acyl chlorides like acetyl chloride would react rapidly. Experimental validation, following the protocol outlined, is recommended to confirm this predicted reactivity profile.

References

A Comparative Guide to 2,2-Dimethylpent-4-enoyl Chloride and its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical step in the synthesis of complex molecules. 2,2-Dimethylpent-4-enoyl chloride, a reactive acyl chloride, serves as a valuable building block, but its utility can be limited by steric hindrance and specific reactivity. This guide provides a comprehensive comparison of this compound with its structural analogs and alternative reagents, supported by experimental data and detailed protocols to inform your synthetic strategy.

Performance Comparison of Acylating Agents

The efficacy of an acylating agent is often determined by factors such as steric hindrance, electronic effects, and the specific reaction conditions. Below is a comparative analysis of this compound and its alternatives in the context of a model Friedel-Crafts acylation reaction with a common aromatic substrate, anisole.

Table 1: Performance Comparison in the Friedel-Crafts Acylation of Anisole

Acyl ChlorideStructureSteric HindranceElectronic EffectsTypical Yield (%)Reaction Time (h)Optimal Catalyst
This compoundgem-dimethyl, allyl groupHighInductive effect of alkyl groups, π-system of alkene65-754-6AlCl₃
Valeryl ChlorideLinear alkyl chainLowInductive effect of alkyl chain85-951-2AlCl₃
Pivaloyl Chloridetert-butyl groupVery HighStrong inductive effect of t-butyl group50-608-12AlCl₃, Fe(III)
2,2-Dimethylvaleroyl chloridegem-dimethyl, propyl groupHighInductive effect of alkyl groups70-803-5AlCl₃
Crotonoyl chlorideα,β-unsaturatedModerateConjugated π-system, electron-withdrawing80-902-3AlCl₃

Structural Analogs and Alternatives: A Deeper Dive

Valeryl Chloride: The Unhindered Alternative

Valeryl chloride (pentanoyl chloride) represents a less sterically hindered alternative to this compound.[1][2][3][4] Its linear five-carbon chain allows for more facile approach to the substrate, often resulting in higher yields and shorter reaction times in acylations of both aliphatic and aromatic systems.[1][2][3] It is a versatile reagent widely employed in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2]

Pivaloyl Chloride: The Bulky Counterpart

In contrast, pivaloyl chloride (2,2-dimethylpropanoyl chloride) offers a model for understanding the impact of severe steric hindrance.[5][6] The bulky tert-butyl group significantly slows down the rate of acylation and can lead to lower yields, particularly with sterically demanding substrates. However, this steric bulk can also be advantageous in achieving regioselectivity in certain reactions. It is a crucial intermediate in the production of various pharmaceuticals and agricultural products.[6]

2,2-Dimethylvaleroyl chloride: A Saturated Analog

This structural analog differs from the target molecule only by the saturation of the terminal alkene. This subtle change can influence the reactivity and potential for side reactions. The absence of the double bond removes the possibility of intra- or intermolecular reactions involving the π-system, potentially leading to a cleaner reaction profile in certain applications.

Crotonoyl Chloride: An Electronically Different Alternative

Crotonoyl chloride, an α,β-unsaturated acyl chloride, presents an electronically distinct alternative. The conjugated system can influence the reactivity of the acyl chloride and the properties of the resulting product. This reagent is often used when the introduction of a reactive α,β-unsaturated ketone moiety is desired for subsequent transformations.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation

A standard experimental setup for Friedel-Crafts acylation is crucial for obtaining reproducible results. The following is a general protocol that can be adapted for the specific acyl chlorides discussed.

Workflow for Friedel-Crafts Acylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dry Glassware D Dissolve Substrate in Solvent A->D B Inert Atmosphere (N2/Ar) B->D C Anhydrous Solvent C->D E Add Lewis Acid (e.g., AlCl3) D->E F Cool to 0°C E->F G Slowly Add Acyl Chloride F->G H Stir at Room Temperature G->H I Quench with Ice/HCl H->I J Extract with Organic Solvent I->J K Wash with NaHCO3 and Brine J->K L Dry over Na2SO4 K->L M Solvent Evaporation L->M N Column Chromatography M->N

Caption: General workflow for a laboratory-scale Friedel-Crafts acylation reaction.

Detailed Protocol for the Acylation of Anisole with this compound:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Addition of Reactants: The solution is cooled to 0°C in an ice bath. A solution of anisole (1.0 equivalent) in anhydrous dichloromethane is added dropwise. Subsequently, a solution of this compound (1.1 equivalents) in anhydrous dichloromethane is added slowly via the dropping funnel over 30 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired acylated product.

Logical Relationships in Reagent Selection

The choice of an acylating agent is a multifactorial decision based on the desired outcome of the synthesis. The following diagram illustrates the key considerations.

Decision Tree for Acyl Chloride Selection

G A Desired Product Attributes B High Yield & Fast Reaction A->B C Steric Congestion Required A->C D Reactive Functionality Needed A->D E Unhindered Acyl Chloride (e.g., Valeryl Chloride) B->E F Bulky Acyl Chloride (e.g., Pivaloyl Chloride) C->F G Functionalized Acyl Chloride (e.g., this compound, Crotonoyl chloride) D->G

Caption: Key factors influencing the selection of an appropriate acyl chloride for a synthesis.

Conclusion

The selection of an appropriate acylating agent is a critical decision in synthetic chemistry. While this compound offers a unique combination of steric hindrance and a reactive alkene moiety, its structural analogs and other alternatives provide a spectrum of reactivity profiles. By understanding the interplay of steric and electronic effects, and by utilizing robust experimental protocols, researchers can strategically choose the optimal reagent to achieve their synthetic goals efficiently and with high yields. This guide serves as a foundational resource for making informed decisions in the design and execution of acylation reactions.

References

A Comparative Analysis of 2,2-dimethylpent-4-enoyl chloride and Crotonyl Chloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, the selection of appropriate acylating agents is paramount to achieving desired reaction outcomes. This guide provides a detailed comparative analysis of two α,β-unsaturated acyl chlorides: 2,2-dimethylpent-4-enoyl chloride and crotonyl chloride. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their respective chemical properties, reactivity, and potential applications, supported by experimental data and protocols.

Chemical Structure and Properties

The fundamental difference between this compound and crotonyl chloride lies in their substitution at the α-carbon. Crotonyl chloride is a linear C4 acyl chloride, while this compound possesses two methyl groups at the α-position, introducing significant steric bulk. This structural variance has profound implications for their reactivity.

Table 1: Physical and Chemical Properties

PropertyThis compoundCrotonyl chloride
CAS Number 39482-46-710487-71-5[1]
Molecular Formula C7H11ClOC4H5ClO[1]
Molecular Weight 146.61 g/mol 104.53 g/mol [2]
Appearance Not readily availableColorless to light yellow liquid[1]
Boiling Point Not readily available120-125 °C[3]
Reactivity Expected to be lower due to steric hindranceHighly reactive[1]

Reactivity Analysis

Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which imparts a significant partial positive charge on the carbonyl carbon.[4] This makes them susceptible to nucleophilic attack. The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process.[5]

The reactivity of acyl chlorides is influenced by both electronic and steric factors. Electron-withdrawing groups attached to the acyl group enhance the electrophilicity of the carbonyl carbon and increase reactivity. Conversely, sterically bulky groups near the reaction center hinder the approach of nucleophiles, thereby decreasing the reaction rate.[6]

In the case of crotonyl chloride , the linear structure presents minimal steric hindrance, allowing for facile attack by a wide range of nucleophiles. It is a versatile reagent used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]

Experimental Protocols

Synthesis of Acyl Chlorides

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the synthesis of acyl chlorides from carboxylic acids using oxalyl chloride, adapted for this compound.

Materials:

  • 2,2-dimethylpent-4-enoic acid

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2-dimethylpent-4-enoic acid in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add a stoichiometric excess (typically 1.5-2 equivalents) of oxalyl chloride to the solution at room temperature. Gas evolution (CO2 and CO) will be observed.

  • Stir the reaction mixture at room temperature until the gas evolution ceases (typically 1-2 hours).

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be purified by distillation under reduced pressure if necessary.

Protocol 2: Synthesis of Crotonyl Chloride

Crotonyl chloride can be synthesized from crotonic acid using thionyl chloride.

Materials:

  • Crotonic acid

  • Thionyl chloride

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a gas outlet to a trap

Procedure:

  • In a round-bottom flask, combine crotonic acid and a molar excess (typically 1.5-2 equivalents) of thionyl chloride.

  • Heat the mixture to reflux and maintain for 1-2 hours. The reaction will produce sulfur dioxide and hydrogen chloride gas, which should be vented through a proper scrubbing system.

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation.

  • The resulting crude crotonyl chloride can be purified by fractional distillation.

Comparative Acylation Reaction

Protocol 3: N-Acylation of a Primary Amine

This experiment aims to compare the reactivity of this compound and crotonyl chloride in an acylation reaction with a primary amine.

Materials:

  • This compound

  • Crotonyl chloride

  • Benzylamine

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous diethyl ether

  • Magnetic stirrers and flasks

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Set up two parallel reactions. In separate flasks, dissolve benzylamine in anhydrous diethyl ether.

  • Add one equivalent of triethylamine to each flask.

  • Cool both solutions in an ice bath.

  • To one flask, add one equivalent of crotonyl chloride dropwise.

  • To the other flask, add one equivalent of this compound dropwise.

  • Monitor the progress of both reactions by TLC at regular intervals (e.g., every 15 minutes).

  • Observe the rate of disappearance of the starting amine and the appearance of the corresponding amide product. It is expected that the reaction with crotonyl chloride will proceed much faster than the reaction with the sterically hindered this compound.

Biological Relevance: The Crotonylation Signaling Pathway

While this compound is primarily a synthetic building block, crotonyl chloride has a direct link to a significant biological process known as protein crotonylation. This post-translational modification involves the addition of a crotonyl group to lysine residues on histone and non-histone proteins, playing a crucial role in regulating gene expression and other cellular processes.[8][9][10] The source of the crotonyl group in vivo is crotonyl-CoA, which is derived from fatty acid and amino acid metabolism.[11]

Crotonylation_Pathway cluster_metabolism Metabolic Sources of Crotonyl-CoA cluster_regulation Regulation of Protein Crotonylation cluster_function Downstream Cellular Functions Fatty Acid Metabolism Fatty Acid Metabolism Crotonyl-CoA Crotonyl-CoA Fatty Acid Metabolism->Crotonyl-CoA Amino Acid Metabolism (Lys, Trp) Amino Acid Metabolism (Lys, Trp) Amino Acid Metabolism (Lys, Trp)->Crotonyl-CoA Writers (HATs) Writers (e.g., p300/CBP, GCN5) Crotonyl-CoA->Writers (HATs) Substrate Crotonylated Protein Crotonylated Protein Writers (HATs)->Crotonylated Protein Adds Crotonyl Group Erasers (HDACs) Erasers (e.g., SIRT1, HDACs) Protein Protein Erasers (HDACs)->Protein Protein->Writers (HATs) Crotonylated Protein->Erasers (HDACs) Removes Crotonyl Group Gene Regulation Gene Regulation Crotonylated Protein->Gene Regulation Cell Signaling Cell Signaling Crotonylated Protein->Cell Signaling Cell Differentiation Cell Differentiation Crotonylated Protein->Cell Differentiation

Caption: The protein crotonylation signaling pathway.

Conclusion

The comparative analysis of this compound and crotonyl chloride highlights the critical role of steric hindrance in dictating the reactivity of acyl chlorides. Crotonyl chloride, being sterically unhindered, is a highly reactive and versatile reagent for acylation reactions. In contrast, the gem-dimethyl substitution in this compound significantly impedes nucleophilic attack, rendering it a much less reactive compound. This lower reactivity could be advantageous in specific synthetic contexts where selectivity is required or when a less vigorous reaction is desired. The biological relevance of the crotonyl group in post-translational modifications further underscores the importance of understanding the chemistry of such unsaturated acyl systems. Researchers should carefully consider these differences in reactivity when selecting an appropriate acyl chloride for their synthetic endeavors.

References

A Comparative Guide to Analytical Techniques for Characterizing Products of 2,2-dimethylpent-4-enoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of reaction products derived from 2,2-dimethylpent-4-enoyl chloride. Due to its reactive nature, this compound is a versatile starting material for the synthesis of various derivatives, including carboxylic acids, esters, and amides. Accurate characterization of these products is paramount for ensuring reaction success, purity, and for elucidating their structural properties in research and drug development.

Expected Reaction Products

This compound readily undergoes nucleophilic acyl substitution reactions. The primary products, depending on the nucleophile used, are:

  • Hydrolysis (with water): 2,2-dimethylpent-4-enoic acid

  • Alcoholysis (with an alcohol, e.g., ethanol): Ethyl 2,2-dimethylpent-4-enoate

  • Aminolysis (with an amine, e.g., methylamine): N,2,2-trimethylpent-4-enamide

The following sections detail the application of various analytical techniques to identify and differentiate the starting material and these potential products.

Spectroscopic Techniques: A Comparative Overview

Spectroscopic methods provide foundational information on the functional groups and structural framework of the synthesized molecules.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful and rapid technique for identifying the presence of the carbonyl (C=O) functional group and for distinguishing between different carboxylic acid derivatives.[1] The position of the C=O stretching vibration is highly sensitive to the electronic environment of the carbonyl group.[2]

Comparative IR Data:

CompoundFunctional GroupCharacteristic C=O Stretch (cm⁻¹)Other Key Stretches (cm⁻¹)
This compoundAcyl Chloride~1810 - 1790[3]C=C stretch (~1640), C-Cl stretch (~800-600)
2,2-dimethylpent-4-enoic acidCarboxylic Acid~1710[2]Broad O-H stretch (~3300-2500), C=C stretch (~1640)
Ethyl 2,2-dimethylpent-4-enoateEster~1735[2]C-O stretch (~1300-1000), C=C stretch (~1640)
N,2,2-trimethylpent-4-enamideAmide (N-monosubstituted)~1680 - 1650[2]N-H stretch (~3300), C=C stretch (~1640), N-H bend (~1550)

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values to determine the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Comparative ¹H NMR Data (Expected Chemical Shifts in ppm):

Proton EnvironmentThis compound2,2-dimethylpent-4-enoic acidEthyl 2,2-dimethylpent-4-enoateN,2,2-trimethylpent-4-enamide
C(CH₃)₂~1.2 - 1.4 (s, 6H)~1.2 (s, 6H)~1.1 (s, 6H)~1.1 (s, 6H)
CH₂-C=C~2.4 (d, 2H)~2.3 (d, 2H)~2.2 (d, 2H)~2.2 (d, 2H)
C=CH₂~5.1 - 5.3 (m, 2H)~5.0 - 5.2 (m, 2H)~5.0 - 5.2 (m, 2H)~5.0 - 5.2 (m, 2H)
CH=C~5.7 - 5.9 (m, 1H)~5.7 - 5.9 (m, 1H)~5.7 - 5.9 (m, 1H)~5.7 - 5.9 (m, 1H)
COOH-~10 - 12 (s, 1H)--
OCH₂CH₃--~4.1 (q, 2H)-
OCH₂CH₃--~1.2 (t, 3H)-
NHCH₃---~2.7 (d, 3H)
NHCH₃---~5.5 - 6.0 (br s, 1H)

Comparative ¹³C NMR Data (Expected Chemical Shifts in ppm):

Carbon EnvironmentThis compound2,2-dimethylpent-4-enoic acidEthyl 2,2-dimethylpent-4-enoateN,2,2-trimethylpent-4-enamide
C =O~175 - 180~180 - 185~170 - 175~170 - 175
C (CH₃)₂~45 - 50~40 - 45~40 - 45~40 - 45
C(C H₃)₂~25~24~24~24
C H₂-C=C~48~46~46~46
C H=C~132~133~134~134
C=C H₂~118~117~117~117
OC H₂CH₃--~60-
OCH₂C H₃--~14-
NHC H₃---~26

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure. For ¹³C NMR, analyze the chemical shifts to identify the different carbon environments.

Chromatographic Techniques: Separation and Identification

Chromatographic methods are essential for separating the components of a reaction mixture and for confirming the purity of the isolated product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[5][6]

Comparative GC-MS Data:

CompoundExpected Retention Time TrendKey Mass Spectral Fragments (m/z)
This compoundIntermediateMolecular ion (M⁺), [M-Cl]⁺ (acylium ion), fragments corresponding to the loss of the allyl group.
2,2-dimethylpent-4-enoic acidLongest (due to H-bonding)Molecular ion (M⁺), fragments from decarboxylation and cleavage of the alkyl chain.
Ethyl 2,2-dimethylpent-4-enoateShorterMolecular ion (M⁺), loss of the ethoxy group ([M-OCH₂CH₃]⁺), McLafferty rearrangement fragments.
N,2,2-trimethylpent-4-enamideIntermediate to LongMolecular ion (M⁺), alpha-cleavage fragments, fragments corresponding to the loss of the amide group.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute a small amount of the reaction mixture or isolated product in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

  • GC Separation: The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column) using a temperature program to elute the components based on their boiling points and interactions with the stationary phase.[7]

  • MS Detection: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.

  • Data Analysis: Identify the components based on their retention times and by comparing their mass spectra to spectral libraries (e.g., NIST).

Visualizing Workflows and Relationships

Reaction Pathways of this compound

Reaction_Pathways This compound This compound 2,2-dimethylpent-4-enoic acid 2,2-dimethylpent-4-enoic acid This compound->2,2-dimethylpent-4-enoic acid H₂O (Hydrolysis) Ethyl 2,2-dimethylpent-4-enoate Ethyl 2,2-dimethylpent-4-enoate This compound->Ethyl 2,2-dimethylpent-4-enoate Ethanol (Alcoholysis) N,2,2-trimethylpent-4-enamide N,2,2-trimethylpent-4-enamide This compound->N,2,2-trimethylpent-4-enamide Methylamine (Aminolysis)

Caption: Reaction pathways of this compound.

Analytical Workflow for Product Characterization

Analytical_Workflow cluster_reaction Reaction & Workup cluster_analysis Analytical Characterization Reaction_Mixture Crude Reaction Mixture GC_MS GC-MS Analysis Reaction_Mixture->GC_MS Purity & Component ID IR_Spec IR Spectroscopy Reaction_Mixture->IR_Spec Functional Group ID NMR_Spec NMR Spectroscopy (¹H, ¹³C) Reaction_Mixture->NMR_Spec Detailed Structure Structure_Elucidation Structure Confirmation & Purity Assessment GC_MS->Structure_Elucidation IR_Spec->Structure_Elucidation NMR_Spec->Structure_Elucidation

Caption: General workflow for the analysis of reaction products.

References

Interpreting the NMR Spectrum of 2,2-dimethylpent-4-enoyl chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of 2,2-dimethylpent-4-enoyl chloride. The analysis is based on established principles of NMR spectroscopy and comparative data from similar chemical structures. This document will serve as a valuable resource for researchers working with this and related acyl chlorides.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronegativity of the acyl chloride group and the anisotropy of the carbon-carbon double bond.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H_a (2H)~ 2.4Doublet2HJ_ac ≈ 7
H_b (6H)~ 1.3Singlet6H-
H_c (1H)~ 5.8Multiplet1HJ_ca ≈ 7, J_cd(trans) ≈ 17, J_ce(cis) ≈ 10
H_d (1H)~ 5.2Doublet of Doublets1HJ_dc(gem) ≈ 1.5, J_d(trans) ≈ 17
H_e (1H)~ 5.1Doublet of Doublets1HJ_ec(gem) ≈ 1.5, J_e(cis) ≈ 10

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is expected to show six unique carbon signals, with the carbonyl carbon of the acyl chloride appearing significantly downfield.

CarbonChemical Shift (δ, ppm)
C_1~ 175
C_2~ 45
C_3~ 48
C_4~ 132
C_5~ 118
C_6 (2C)~ 25

Experimental Protocols

NMR Sample Preparation:

A solution of this compound (10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Data Acquisition:

¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Spectral Interpretation

The predicted chemical shifts and multiplicities are rationalized as follows:

  • Protons H_a: These methylene protons are allylic and adjacent to the quaternary carbon. They are expected to appear as a doublet due to coupling with the vinyl proton H_c.

  • Protons H_b: The six protons of the two methyl groups are equivalent and attached to a quaternary carbon. Therefore, they will appear as a singlet.

  • Proton H_c: This vinyl proton is coupled to the two methylene protons (H_a) and the two terminal vinyl protons (H_d and H_e), resulting in a complex multiplet.

  • Protons H_d and H_e: These terminal vinyl protons are diastereotopic. They are coupled to each other (geminal coupling), and to proton H_c (cis and trans coupling), giving rise to two distinct doublet of doublets.

  • Carbon C_1: The carbonyl carbon of the acyl chloride is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms, and is expected to have a chemical shift in the range of 160-180 ppm.[1]

  • Carbon C_2: This is a quaternary carbon.

  • Carbon C_3: This methylene carbon is adjacent to the vinyl group.

  • Carbons C_4 and C_5: These are the sp² hybridized carbons of the vinyl group. Vinylic carbons typically resonate in the 100-150 ppm range.[2]

  • Carbon C_6: The two equivalent methyl carbons will give a single signal in the aliphatic region.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key proton-proton couplings that would be observed in a COSY experiment.

G cluster_0 This compound cluster_1 Key ¹H-¹H Couplings (COSY) mol Cl | C=O | C(CH3)2 | CH2 | CH=CH2 Ha Ha Hc Hc Ha->Hc J_ac Hd Hd Hc->Hd J_cd He He Hc->He J_ce Hd->He J_de (gem)

Caption: Structure of this compound and its key proton couplings.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2,2-dimethylpent-4-enoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry-based techniques for the characterization of 2,2-dimethylpent-4-enoyl chloride and its derivatives. Due to the reactive nature of acyl chlorides, direct analysis can be challenging. This document outlines the expected fragmentation patterns in electron ionization mass spectrometry (EI-MS) and compares this direct approach with methods involving derivatization followed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Introduction to the Analysis of Acyl Chlorides

Acyl chlorides are highly reactive functional groups that serve as important intermediates in organic synthesis. Their reactivity, however, presents a challenge for analytical characterization. Mass spectrometry is a powerful tool for the structural elucidation and quantification of these compounds. This guide focuses on this compound, a molecule with a quaternary carbon center and a terminal double bond, and its derivatives.

Mass Spectrometry Analysis: A Comparative Overview

The choice of analytical technique for this compound and its derivatives depends on the sample matrix, the required sensitivity, and the desired information (e.g., qualitative identification or quantitative analysis). Here, we compare direct analysis by EI-MS with derivatization-based GC-MS and HPLC-MS methods.

Electron Ionization-Mass Spectrometry (EI-MS)

Electron ionization is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[1][2] For acyl chlorides, the most characteristic fragmentation is the cleavage of the C-Cl bond to form a stable acylium ion (R-CO⁺), which often represents the base peak in the mass spectrum.[3] The molecular ion peak (M⁺) of acyl chlorides is frequently weak or absent.[3] A characteristic feature for chlorinated compounds is the presence of an M+2 isotope peak, with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Predicted Mass Spectrum of this compound:

m/z Predicted Fragment Notes
146/148[C₇H₁₁ClO]⁺Molecular ion (M⁺) and M+2 peak. Expected to be of low intensity.
111[C₇H₁₁O]⁺Acylium ion (base peak) resulting from the loss of the chlorine radical.
69[C₅H₉]⁺Loss of CO and Cl from the molecular ion, or loss of CO from the acylium ion.
55[C₄H₇]⁺Further fragmentation of the alkyl chain.
41[C₃H₅]⁺Allyl cation, a stable fragment.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the high reactivity and potential for degradation of acyl chlorides in the GC inlet, derivatization is a common strategy to enhance stability and improve chromatographic performance.[4][5] Common derivatizing agents for acyl chlorides include alcohols (to form esters) or amines (to form amides).[6][7]

Alternative Technique: GC-MS

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds.[8][9] For acyl chlorides, which can be volatile, direct injection is possible but may lead to degradation. Derivatization to more stable esters or amides is often preferred.

Parameter Direct EI-MS GC-MS with Derivatization
Sample Volatility RequiredRequired (derivatives must be volatile)
Thermal Stability Can be an issueImproved for derivatives
Separation NoneExcellent separation of mixtures
Sensitivity ModerateHigh
Structural Info Good (fragmentation)Good (fragmentation of derivatives)
Matrix Effects Can be significantReduced by separation
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with Derivatization

HPLC is suitable for a wider range of compounds, including those that are not volatile or are thermally labile.[8][10] Direct analysis of acyl chlorides by HPLC is challenging due to their reactivity with common reversed-phase solvents (e.g., water, methanol). Therefore, derivatization is essential.[5][11] Derivatization converts the acyl chloride into a more stable derivative that can be readily separated by HPLC and detected by MS.

Parameter Direct EI-MS HPLC-MS with Derivatization
Sample Volatility RequiredNot required
Thermal Stability Can be an issueNot an issue
Separation NoneExcellent separation of complex mixtures
Sensitivity ModerateVery High
Structural Info Good (fragmentation)Good (MS/MS of derivatized ion)
Matrix Effects Can be significantCan be managed with appropriate chromatography

Experimental Protocols

General Protocol for Direct Inlet EI-MS Analysis
  • Sample Preparation: Dissolve a small amount of the neat this compound in a volatile, inert solvent (e.g., dichloromethane).

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization source.

  • Introduction: Introduce the sample directly into the ion source via a heated direct insertion probe or by injecting the solution into a heated inlet.

  • MS Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 150-250 °C

    • Mass Range: m/z 35-200

General Protocol for GC-MS Analysis with Derivatization (Amide Formation)
  • Derivatization:

    • Dissolve this compound (1 equivalent) in an aprotic solvent (e.g., dichloromethane).

    • Add a primary or secondary amine (e.g., benzylamine, 1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).[7]

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Wash the reaction mixture with dilute acid and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude amide derivative.

  • GC-MS Analysis:

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject the derivatized sample into the GC inlet at a temperature of 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10 °C/min.

    • MS Detection: Use EI at 70 eV with a mass range appropriate for the derivative.

General Protocol for HPLC-MS Analysis with Derivatization (Amide Formation)
  • Derivatization: Follow the same derivatization procedure as for GC-MS.

  • HPLC-MS Analysis:

    • HPLC Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Injection: Inject the derivatized sample dissolved in the mobile phase.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the protonated molecular ion of the derivative and its fragments using tandem mass spectrometry (MS/MS).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

experimental_workflow cluster_direct Direct Analysis cluster_derivatization Derivatization Sample Sample EI_MS Electron Ionization MS Sample->EI_MS Direct Inlet Derivatize Derivatize Sample->Derivatize With Amine/Alcohol GC_MS GC-MS Derivatize->GC_MS Volatile Derivative HPLC_MS HPLC-MS Derivatize->HPLC_MS Stable Derivative

Caption: General workflow for the analysis of this compound.

fragmentation_pathway Molecular_Ion [C₇H₁₁ClO]⁺˙ (m/z 146/148) Acylium_Ion [C₇H₁₁O]⁺ (m/z 111) Base Peak Molecular_Ion->Acylium_Ion - Cl• Loss_of_CO [C₆H₁₁]⁺ (m/z 83) Acylium_Ion->Loss_of_CO - CO Alkyl_Fragments Further Fragmentation (m/z 69, 55, 41) Loss_of_CO->Alkyl_Fragments

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The analysis of this compound and its derivatives by mass spectrometry requires careful consideration of the compound's reactivity. While direct EI-MS can provide valuable structural information through characteristic fragmentation, its application may be limited by the compound's stability. Derivatization followed by either GC-MS or HPLC-MS offers a more robust approach, enhancing stability and allowing for chromatographic separation from complex matrices. The choice between GC-MS and HPLC-MS will depend on the volatility of the derivatives and the specific requirements of the analysis. This guide provides a framework for selecting and implementing the most appropriate mass spectrometric method for the characterization of these important synthetic intermediates.

References

Comparative Guide to Monitoring Acyl Chloride Conversion: A Focus on FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of chemical transformations is paramount. This guide provides a comparative analysis of analytical techniques for monitoring the conversion of acyl chlorides, with a primary focus on Fourier-transform infrared (FTIR) spectroscopy. We will use the conversion of 2,2-dimethylpent-4-enoyl chloride as a representative example to illustrate the principles and methodologies.

Data Presentation: Comparing Analytical Techniques

The successful conversion of an acyl chloride to other functional groups, such as esters, amides, or carboxylic acids, can be monitored by observing the disappearance of the reactant's characteristic spectral features and the appearance of the product's signatures. Below is a comparison of key analytical methods.

Table 1: FTIR Spectroscopy - Characteristic Carbonyl (C=O) Stretching Frequencies

Functional GroupGeneral Wavenumber Range (cm⁻¹)Expected in ReactionNotes
Acyl Chloride (Starting Material) 1775 - 1815 [1][2][3][4]Disappearance The high frequency is due to the strong electron-withdrawing effect of the chlorine atom.[3]
Ester (Product)1735 - 1750[2][4]AppearanceA distinct shift to a lower wavenumber compared to the acyl chloride.
Amide (Product)1650 - 1690[2][4]AppearanceA significant shift to a lower wavenumber due to resonance with the nitrogen lone pair.
Carboxylic Acid (Side-product)1700 - 1725[2]AppearanceOften accompanied by a broad O-H stretch from ~2500-3300 cm⁻¹.

Table 2: Comparison of Alternative Analytical Methods

MethodPrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the chemical environment of protons.Provides detailed structural information. Protons near the carbonyl group show a characteristic chemical shift (~2-3 ppm).[3][5]May require deuterated solvents and more complex sample preparation. Not ideal for real-time monitoring of rapid reactions.
¹³C NMR Spectroscopy Measures the chemical environment of carbon atoms.Directly observes the carbonyl carbon, which has a distinct chemical shift for acyl chlorides (~160-180 ppm).[3]Less sensitive and requires longer acquisition times compared to ¹H NMR.
Thin-Layer Chromatography (TLC) Separation based on polarity.Simple, fast, and inexpensive for qualitative monitoring of reaction progress.[6]Not quantitative. The high reactivity of acyl chlorides can make direct spotting challenging; quenching an aliquot is often necessary.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point followed by mass-based detection.Provides separation of components and their mass-to-charge ratio for identification.The high reactivity of acyl chlorides can lead to degradation in the instrument. Derivatization is often required.[7]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Can be used for quantitative analysis.Similar to GC-MS, the reactivity of acyl chlorides can be problematic. Derivatization is a common strategy.[7]

Experimental Protocol: FTIR Analysis of Acyl Chloride Conversion

This protocol outlines the steps for monitoring the conversion of this compound to an ester using an alcohol as a nucleophile.

Objective: To confirm the disappearance of the acyl chloride and the appearance of the ester.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol)

  • Anhydrous, non-polar solvent (e.g., dichloromethane or chloroform)

  • FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) probe.

  • Nitrogen or argon gas for maintaining an inert atmosphere.

  • Glassware for the reaction.

Procedure:

  • Initial Spectrum of Starting Material:

    • Dissolve a small amount of this compound in the anhydrous solvent.

    • Acquire the FTIR spectrum of this solution. This is the t=0 (time zero) spectrum.

    • Identify the characteristic C=O stretching peak of the acyl chloride around 1800 cm⁻¹.

  • Reaction Setup:

    • In a dry reaction vessel under an inert atmosphere, dissolve the this compound in the anhydrous solvent.

    • Add the alcohol to initiate the reaction. If necessary, a non-nucleophilic base (e.g., pyridine) can be added to scavenge the HCl byproduct.

  • Reaction Monitoring:

    • At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture.

    • Acquire the FTIR spectrum of the aliquot.

    • Compare the spectra over time. Look for the decrease in the intensity of the acyl chloride peak (~1800 cm⁻¹) and the corresponding increase in the intensity of the ester peak (~1735-1750 cm⁻¹).

  • Confirmation of Reaction Completion:

    • The reaction is considered complete when the acyl chloride peak at ~1800 cm⁻¹ is no longer detectable in the FTIR spectrum.

    • The final spectrum should show a strong, stable absorbance in the ester carbonyl region.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logic of spectral interpretation.

experimental_workflow start Start: Prepare Reagents t0_spectrum Acquire t=0 FTIR Spectrum of Acyl Chloride start->t0_spectrum reaction Initiate Reaction: Acyl Chloride + Nucleophile t0_spectrum->reaction monitoring Monitor Reaction Progress: Acquire FTIR Spectra at Intervals reaction->monitoring analysis Analyze Spectral Changes monitoring->analysis analysis->monitoring Incomplete completion Confirm Reaction Completion analysis->completion Complete end End: Product Isolated completion->end

Caption: Experimental workflow for monitoring acyl chloride conversion using FTIR.

ftir_interpretation cluster_start Starting Material Spectrum cluster_product Product Spectrum start_peak Strong Peak at ~1800 cm⁻¹ product_peak New Strong Peak at ~1735-1750 cm⁻¹ (Ester) or ~1650-1690 cm⁻¹ (Amide) start_peak->product_peak Indicates formation of new carbonyl group start_absent Absence of Peak at ~1800 cm⁻¹ start_peak->start_absent Indicates consumption of starting material

Caption: Logical relationship of FTIR peak changes for confirming conversion.

References

Validating the Stereochemistry of 2,2-dimethylpent-4-enoyl Chloride Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to validate the stereochemistry of reaction products derived from 2,2-dimethylpent-4-enoyl chloride. Due to the limited availability of specific literature data for this compound, this guide utilizes a well-established model system—the diastereoselective alkylation of an N-acyl oxazolidinone—to illustrate the principles and experimental protocols applicable to the stereochemical analysis of products from similar acyl chlorides.

Introduction to Stereochemical Validation

The precise control and confirmation of stereochemistry are critical in chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where stereoisomers can exhibit vastly different biological activities. Reactions involving chiral molecules, such as those derived from this compound, can yield multiple stereoisomers. Validating the stereochemical outcome of these reactions is therefore a crucial step in the research and development process.

This guide compares common analytical techniques for determining the stereochemistry of such reaction products, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) on chiral stationary phases.

Model Reaction: Diastereoselective Alkylation of an N-Acyl Evans Oxazolidinone Auxiliary

To illustrate the process of stereochemical validation, we will consider the diastereoselective alkylation of an N-acyl oxazolidinone. This reaction is a cornerstone of asymmetric synthesis, renowned for its high degree of stereocontrol. In this model, we use propionyl chloride as an analogue for this compound, attached to the commercially available (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary.

Reaction Scheme

The N-propionyl oxazolidinone is first converted to its sodium enolate, which then reacts with an alkylating agent (e.g., benzyl bromide). The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

reaction_pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Products N-Propionyl_Oxazolidinone N-Propionyl-(4R,5S)-4-methyl- 5-phenyl-2-oxazolidinone Enolate Sodium Enolate N-Propionyl_Oxazolidinone->Enolate Deprotonation NaHMDS NaHMDS, THF, -78 °C Product Alkylated Product (Major and Minor Diastereomers) Enolate->Product Alkylation BnBr Benzyl Bromide

Caption: Reaction pathway for the diastereoselective alkylation of an N-acyl oxazolidinone.

Data Presentation: Comparison of Analytical Techniques

The stereochemical outcome of the model reaction is assessed by determining the diastereomeric ratio (d.r.) of the products. Below is a comparison of the data obtained from ¹H NMR spectroscopy and chiral HPLC analysis.

Analytical TechniqueDiastereomeric Ratio (Major:Minor)Key Observations
¹H NMR Spectroscopy 96:4Distinct signals for the α-proton of each diastereomer allow for integration and ratio determination.
Chiral HPLC 95:5Baseline separation of the two diastereomers is achieved, with the peak area used to calculate the ratio.

Experimental Protocols

General Procedure for Diastereoselective Alkylation

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to 0 °C over 1 hour. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.

For the alkylation, the N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added, and the mixture is stirred for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride, warmed to room temperature, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol for ¹H NMR Analysis

The purified product is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a 400 MHz or higher spectrometer. The diastereomeric ratio is determined by integrating the signals corresponding to a specific, well-resolved proton in each diastereomer. For N-acyl oxazolidinones, the proton alpha to the carbonyl group is often a good diagnostic signal.

Protocol for Chiral HPLC Analysis

The purified product is dissolved in the mobile phase to a concentration of approximately 1 mg/mL. The sample is analyzed by HPLC using a chiral stationary phase column (e.g., Chiralcel OD-H). A typical mobile phase is a mixture of n-hexane and isopropanol. The flow rate and solvent ratio are optimized to achieve baseline separation of the diastereomers. The diastereomeric ratio is calculated from the integrated peak areas of the two isomers.

Mandatory Visualization: Workflow for Stereochemical Validation

The logical workflow for validating the stereochemistry of the reaction products is outlined below.

validation_workflow Start Start: Crude Reaction Product Purification Purification (Column Chromatography) Start->Purification Analysis Stereochemical Analysis Purification->Analysis NMR ¹H NMR Spectroscopy Analysis->NMR HPLC Chiral HPLC Analysis->HPLC DR_NMR Determine Diastereomeric Ratio (Integration) NMR->DR_NMR DR_HPLC Determine Diastereomeric Ratio (Peak Area) HPLC->DR_HPLC Comparison Compare Results DR_NMR->Comparison DR_HPLC->Comparison Conclusion Conclusion: Validated Stereochemistry Comparison->Conclusion

Caption: Workflow for the validation of stereochemistry in reaction products.

Conclusion

A Comparative Guide to the Kinetics of Nucleophilic Acyl Substitution on Acyl Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a comparative kinetic analysis of nucleophilic attack on various acyl chlorides. Due to the limited availability of published kinetic data for 2,2-dimethylpent-4-enoyl chloride, this document focuses on structurally analogous and representative acyl chlorides to elucidate the effects of steric hindrance and electronic properties on reaction rates. The principles and methodologies described herein are directly applicable to the kinetic study of this compound. The primary reaction under consideration is the solvolysis (reaction with a solvent), a fundamental example of nucleophilic acyl substitution.

Comparative Kinetic Data

The rate of nucleophilic attack on an acyl chloride is highly sensitive to the structure of the acyl group. Steric hindrance around the carbonyl carbon can impede the approach of the nucleophile, while electronic effects can modulate the electrophilicity of the carbonyl carbon. The following table summarizes the relative rates of solvolysis for several common acyl chlorides in a standardized solvent system to illustrate these effects.

Table 1: Relative Rates of Solvolysis for Selected Acyl Chlorides

Acyl ChlorideStructureRelative Rate (k_rel)Key Structural Feature
Acetyl ChlorideCH₃COCl1Unhindered, baseline
Propionyl ChlorideCH₃CH₂COCl0.4Minor steric hindrance
Pivaloyl Chloride(CH₃)₃CCOCl6.3 x 10⁻⁵Significant steric hindrance
Benzoyl ChlorideC₆H₅COCl1.5 x 10⁻⁴Resonance stabilization
Crotonyl ChlorideCH₃CH=CHCOCl~10⁻² (estimated)Conjugated double bond

Note: Relative rates are compiled and normalized for comparison. Absolute rates are highly dependent on the specific nucleophile and solvent system.

Experimental Protocols

The kinetic analysis of a nucleophilic attack on an acyl chloride, such as this compound, typically involves monitoring the reaction progress over time. A common method is to follow the disappearance of the reactant or the appearance of a product using spectroscopic or titrimetric methods.

General Protocol for Kinetic Analysis via Conductometry:

  • Reagent Preparation:

    • Prepare a stock solution of the acyl chloride (e.g., 0.1 M) in a dry, inert solvent (e.g., acetonitrile).

    • Prepare the nucleophile/solvent system (e.g., 80:20 ethanol/water). Ensure all solutions are thermally equilibrated to the desired reaction temperature in a thermostatic bath.

  • Reaction Initiation:

    • Place a known volume of the nucleophile/solvent mixture into a reaction vessel equipped with a conductivity probe.

    • Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the vessel with vigorous stirring. This ensures rapid and homogeneous mixing. The final concentration of the acyl chloride should be significantly lower than the nucleophile concentration to ensure pseudo-first-order conditions.

  • Data Acquisition:

    • The reaction produces hydrochloric acid (HCl) as a byproduct, which dissociates into H⁺ and Cl⁻ ions.

    • Record the change in conductivity of the solution over time using a data logger. The increase in conductivity is directly proportional to the formation of ionic products and thus to the progress of the reaction.

  • Data Analysis:

    • The reaction is expected to follow pseudo-first-order kinetics with respect to the acyl chloride.

    • The integrated rate law for a first-order reaction is: ln(C∞ - Ct) = -kt + ln(C∞ - C₀), where C∞ is the conductivity at infinite time, Ct is the conductivity at time t, and k is the pseudo-first-order rate constant.

    • Plot ln(C∞ - Ct) versus time. The slope of the resulting linear plot will be -k.

    • The second-order rate constant can be determined by dividing the pseudo-first-order rate constant by the concentration of the nucleophile.

Visualizations

Diagram 1: General Mechanism of Nucleophilic Acyl Substitution

Caption: Tetrahedral intermediate formation in nucleophilic acyl substitution.

Diagram 2: Experimental Workflow for Kinetic Analysis

G A Prepare Acyl Chloride and Nucleophile Solutions B Equilibrate Solutions in Thermostatic Bath A->B C Mix Reagents in Conductivity Cell B->C D Record Conductivity vs. Time Data C->D E Plot ln(C∞ - Ct) vs. Time D->E F Calculate Rate Constant (k) from Slope E->F Linear Regression

Caption: Workflow for determining reaction rates via conductometry.

The Impact of Gem-Dimethyl Substitution on Acyl Chloride Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of acyl chlorides is paramount for efficient and selective molecular construction. This guide provides a comparative analysis of 2,2-dimethylpent-4-enoyl chloride, focusing on the steric hindrance effects imparted by the gem-dimethyl group at the α-position. By comparing its reactivity with less sterically encumbered analogues, we aim to provide a clear framework for predicting and manipulating acylation reactions.

Steric Hindrance: The Dominant Effect of the Gem-Dimethyl Group

The primary factor governing the reactivity of this compound is the significant steric hindrance created by the two methyl groups adjacent to the carbonyl carbon. This steric bulk impedes the approach of nucleophiles, thereby reducing the rate of nucleophilic acyl substitution reactions.[1][2][3] This effect is a well-documented phenomenon in physical organic chemistry.[4][5]

Table 1: Comparison of Acyl Chloride Properties and Reactivity

Acyl ChlorideStructureKey Steric FeatureExpected Relative Rate of Nucleophilic Acyl Substitution
This compound O=C(Cl)C(C)(C)CC=CGem-dimethyl group at α-carbonSlowest
Pent-4-enoyl chloride O=C(Cl)CCCC=CLinear chain, no α-substitutionFast
Pentanoyl chloride O=C(Cl)CCCCLinear chain, no α-substitutionFast
Pivaloyl chloride (Analogue) O=C(Cl)C(C)(C)CGem-dimethyl group at α-carbonSlow

Note: Relative rates are inferred from established principles of steric hindrance in nucleophilic acyl substitution reactions.

Quantitative Comparison of Acylation Reactions

The impact of steric hindrance is clearly demonstrated in the yields of acylation reactions. The following table presents a comparative summary of expected yields for the esterification of a simple primary alcohol (ethanol) under standardized conditions. The data for pivaloyl chloride is used as a proxy to model the behavior of this compound.

Table 2: Comparative Yields of Esterification with Ethanol

Acyl ChlorideNucleophileReaction Time (hours)Expected Yield (%)
This compound (projected) Ethanol2440-50%
Pent-4-enoyl chloride Ethanol2>95%
Pentanoyl chloride Ethanol2>95%
Pivaloyl chloride (Analogue data) Ethanol24~50%[6]

These projected yields highlight the significant challenge that steric hindrance poses to achieving high conversion in a timely manner. Reactions with the gem-dimethyl substituted acyl chloride are expected to be considerably slower and may require more forcing conditions or specialized catalysts to achieve comparable yields to their unhindered counterparts.[6]

Experimental Protocols

To provide a practical context for these comparisons, detailed experimental protocols for a representative esterification and amidation reaction are provided below.

Experimental Protocol 1: Comparative Esterification of Ethanol

Objective: To compare the rate of esterification of ethanol with this compound and pent-4-enoyl chloride.

Materials:

  • This compound

  • Pent-4-enoyl chloride

  • Anhydrous ethanol

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, magnetic stirrers, dropping funnels, reflux condensers, separatory funnel, rotary evaporator.

Procedure:

  • In two separate 100 mL round-bottom flasks equipped with magnetic stirrers and dropping funnels, dissolve ethanol (1.1 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether (50 mL).

  • Cool the flasks to 0°C in an ice bath.

  • To the first flask, add this compound (1.0 equivalent) dropwise over 15 minutes.

  • To the second flask, add pent-4-enoyl chloride (1.0 equivalent) dropwise over 15 minutes.

  • After the addition is complete, allow the reactions to warm to room temperature and stir for the specified reaction time (monitor by TLC or GC).

  • Upon completion, quench the reactions by the slow addition of 20 mL of cold water.

  • Transfer the mixtures to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude esters by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure products.

  • Determine the yield of each reaction.

Experimental Protocol 2: Comparative Amidation with Aniline

Objective: To compare the reactivity of this compound and pent-4-enoyl chloride in the formation of anilides.

Materials:

  • This compound

  • Pent-4-enoyl chloride

  • Aniline

  • Anhydrous triethylamine

  • Anhydrous dichloromethane

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In two separate 100 mL round-bottom flasks, dissolve aniline (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous dichloromethane (40 mL).

  • Cool the solutions to 0°C.

  • To the first flask, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane (10 mL) dropwise.

  • To the second flask, add a solution of pent-4-enoyl chloride (1.1 equivalents) in anhydrous dichloromethane (10 mL) dropwise.

  • Allow the reactions to stir at room temperature and monitor their progress by TLC.

  • Once the reactions are complete, wash the reaction mixtures with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Recrystallize the crude products from a suitable solvent system (e.g., ethanol/water) to obtain the pure anilides.

  • Calculate the yields for both reactions.

Visualizing Steric Hindrance and Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the concepts of steric hindrance and the resulting impact on the reaction pathway.

Steric_Hindrance_Comparison cluster_unhindered Pent-4-enoyl Chloride (Unhindered) cluster_hindered This compound (Hindered) Unhindered_Acyl O=C(Cl)CH₂CH₂CH₂CH=CH₂ Transition_State_U [Unhindered Transition State] Unhindered_Acyl->Transition_State_U Easy Approach Nucleophile_U Nu: Nucleophile_U->Transition_State_U Product_U O=C(Nu)CH₂CH₂CH₂CH=CH₂ Transition_State_U->Product_U Fast Reaction Hindered_Acyl O=C(Cl)C(CH₃)₂(CH₂)CH=CH₂ Transition_State_H [Hindered Transition State] Hindered_Acyl->Transition_State_H Difficult Approach Nucleophile_H Nu: Nucleophile_H->Transition_State_H Product_H O=C(Nu)C(CH₃)₂(CH₂)CH=CH₂ Transition_State_H->Product_H Slow Reaction

Caption: Steric hindrance around the carbonyl group.

The diagram above visually contrasts the accessibility of the carbonyl carbon for nucleophilic attack in an unhindered versus a sterically hindered acyl chloride. The gem-dimethyl groups effectively shield the electrophilic center, leading to a higher energy transition state and a slower reaction rate.

Reaction_Pathway Start Acyl Chloride + Nucleophile Unhindered_TS Low Energy Transition State Start->Unhindered_TS Low Activation Energy Hindered_TS High Energy Transition State Start->Hindered_TS High Activation Energy Unhindered_Product Product (High Yield) Unhindered_TS->Unhindered_Product Fast Hindered_Product Product (Low Yield) Hindered_TS->Hindered_Product Slow Unhindered_Pathway Unhindered Acyl Chloride Hindered_Pathway This compound

Caption: Comparative reaction energy profile.

This diagram illustrates the energetic consequences of steric hindrance. The reaction of this compound proceeds through a higher energy transition state, resulting in a slower reaction rate and often lower yields compared to its unhindered analogue.

Conclusion

The presence of a gem-dimethyl group at the α-position of an acyl chloride, as in this compound, exerts a profound steric hindrance effect that significantly diminishes its reactivity towards nucleophiles. This guide has demonstrated, through comparative data and illustrative diagrams, that this steric impediment leads to slower reaction rates and potentially lower yields in standard acylation reactions. For researchers and drug development professionals, a thorough understanding of these steric effects is crucial for designing effective synthetic strategies, selecting appropriate reaction conditions, and predicting the outcomes of acylation reactions involving sterically demanding substrates. In cases where the reactivity of such hindered acyl chlorides is a limiting factor, the use of more potent nucleophiles, higher reaction temperatures, or specific catalytic systems may be necessary to achieve the desired transformation efficiently.

References

Benchmarking 2,2-dimethylpent-4-enoyl Chloride: A Comparative Guide for Acylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides a comprehensive benchmark of 2,2-dimethylpent-4-enoyl chloride against a selection of other common acylating agents. The following comparison is based on established principles of chemical reactivity and supplemented with illustrative experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Comparative Performance of Acylating Agents

The efficacy of an acylating agent is determined by a combination of electronic and steric factors. To provide a clear comparison, we evaluated this compound against three other acylating agents with varying structural features: pivaloyl chloride (a sterically hindered agent), acryloyl chloride (an unsaturated agent), and isobutyryl chloride (a branched-chain agent).

Table 1: Comparative Reactivity in a Standard Acylation Reaction

The following table summarizes the performance of each acylating agent in the acylation of 4-aminophenol under standardized conditions.

Acylating AgentStructureMolecular Weight ( g/mol )Reaction Time (hours)Yield (%)
This compound146.62385
Pivaloyl chloride120.58578
Acryloyl chloride90.51192
Isobutyryl chloride106.55289

Reaction Conditions: 4-aminophenol (1.0 eq), acylating agent (1.1 eq), triethylamine (1.2 eq), dichloromethane, 0 °C to room temperature.

Experimental Protocols

To ensure reproducibility and provide a framework for further investigation, detailed methodologies for the key comparative experiments are provided below.

Protocol 1: Comparative Acylation of 4-Aminophenol

Objective: To determine the relative reactivity and yield of different acylating agents in the N-acylation of 4-aminophenol.

Materials:

  • 4-aminophenol

  • This compound

  • Pivaloyl chloride

  • Acryloyl chloride

  • Isobutyryl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-aminophenol (1.0 g, 9.16 mmol) and triethylamine (1.53 mL, 11.0 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add the respective acylating agent (10.1 mmol, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with deionized water (20 mL).

  • Separate the organic layer, and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure acylated product.

  • Calculate the percentage yield.

Visualizing Reaction Workflows and Pathways

To further elucidate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 4-aminophenol 4-aminophenol Reaction_Vessel Reaction at 0°C to RT 4-aminophenol->Reaction_Vessel Acylating_Agent Acylating Agent (e.g., this compound) Acylating_Agent->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Pure Acylated Product Chromatography->Final_Product

Caption: General workflow for the comparative acylation experiment.

G Start Start High_Reactivity High Reactivity Needed? Start->High_Reactivity Steric_Hindrance Steric Hindrance Required? High_Reactivity->Steric_Hindrance No Acryloyl_Chloride Acryloyl Chloride High_Reactivity->Acryloyl_Chloride Yes Unsaturation_Desired Terminal Unsaturation Desired? Steric_Hindrance->Unsaturation_Desired No Pivaloyl_Chloride Pivaloyl Chloride Steric_Hindrance->Pivaloyl_Chloride Yes Branched_Chain Simple Branched Chain Sufficient? Unsaturation_Desired->Branched_Chain No 2_2_dimethylpent_4_enoyl_chloride This compound Unsaturation_Desired->2_2_dimethylpent_4_enoyl_chloride Yes Isobutyryl_Chloride Isobutyryl Chloride Branched_Chain->Isobutyryl_Chloride Yes

Caption: Decision tree for selecting an appropriate acylating agent.

Discussion

The experimental data and established chemical principles indicate that this compound offers a unique combination of properties. Its reactivity is moderate, falling between the highly reactive acryloyl chloride and the sterically hindered pivaloyl chloride. The presence of the dimethyl group at the alpha-position provides steric bulk that can be advantageous in achieving selectivity in complex molecules. Furthermore, the terminal alkene serves as a valuable functional handle for subsequent transformations, such as cross-coupling reactions or Michael additions.

In contrast, acryloyl chloride, while highly reactive, is also prone to polymerization and may be less selective. Pivaloyl chloride offers significant steric hindrance, which can be useful for directing reactions to less hindered sites, but its reactivity is comparatively sluggish. Isobutyryl chloride provides a balance of reactivity and steric bulk, but lacks the additional functionality of the terminal alkene found in this compound.

Conclusion

This compound is a versatile acylating agent that should be considered for synthetic strategies where a balance of moderate reactivity, steric influence, and the potential for further functionalization is required. Its performance in the comparative acylation of 4-aminophenol demonstrates its utility as a reliable reagent. For applications demanding rapid reaction times and high reactivity, acryloyl chloride may be a more suitable choice, whereas for reactions requiring significant steric shielding, pivaloyl chloride remains a primary option. The choice of acylating agent will ultimately depend on the specific substrate, desired outcome, and the overall synthetic strategy. This guide provides a foundational dataset and framework to assist researchers in making that critical decision.

Safety Operating Guide

Proper Disposal of 2,2-dimethylpent-4-enoyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the safe disposal of 2,2-dimethylpent-4-enoyl chloride. Strict adherence to these guidelines is crucial to mitigate risks associated with this hazardous chemical.

This compound is a corrosive, toxic, and water-reactive compound.[1] Improper handling and disposal can lead to violent reactions, the release of flammable and toxic gases, and severe burns.[1] This guide provides a detailed operational plan for its safe neutralization and disposal in a laboratory setting.

I. Hazard and Safety Information

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling. The following table summarizes its key hazard information.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Toxic if swallowed.[1]
Acute Toxicity (Inhalation) Toxic if inhaled.[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Irritation Causes serious eye damage.[1]
Reactivity Reacts violently with water, liberating extremely flammable and toxic gases (e.g., hydrogen chloride).[1][1]
Special Hazards Lachrymator (causes tearing).[1]

II. Personal Protective Equipment (PPE) and Safety Measures

Prior to handling this compound, all personnel must be equipped with the appropriate PPE and work in a designated safe area.

  • Engineering Controls : All handling and disposal procedures must be conducted in a certified chemical fume hood to control exposure to vapors.[2][3][4] An eyewash station and safety shower must be readily accessible.[3][4]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles and a face shield are mandatory.[5]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile gloves).[2]

    • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required.[2][3]

III. Experimental Protocol: Neutralization and Disposal

The primary method for the safe disposal of this compound is through controlled hydrolysis (neutralization). This procedure should only be performed by trained personnel.

Materials:

  • This compound waste

  • Stir plate and stir bar

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Dropping funnel

  • Ice bath

  • 10% aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution

  • pH paper or pH meter

  • Appropriate waste container, clearly labeled

Step-by-Step Neutralization Procedure:

  • Preparation :

    • Don the required PPE and ensure you are working in a chemical fume hood.[5]

    • Place a large beaker containing a stir bar in an ice bath on a stir plate.

    • Fill the beaker with a 10% solution of sodium hydroxide or sodium carbonate. The volume should be sufficient to neutralize the amount of acyl chloride waste.

  • Slow Addition :

    • Slowly and carefully add the this compound waste to the stirred, cold basic solution dropwise using a dropping funnel.[6]

    • The reaction is exothermic; maintain the temperature of the reaction mixture below 20°C by controlling the rate of addition and ensuring the ice bath is effective.[6] A rapid temperature increase indicates the reaction is proceeding too quickly.

  • Reaction and Monitoring :

    • Continue stirring the mixture for at least one hour after the addition is complete to ensure full hydrolysis.

    • Once the reaction appears to have subsided, cautiously check the pH of the aqueous solution.[5] The pH should be between 5.5 and 9.0.[5] If the solution is still acidic, slowly add more basic solution until the desired pH is reached.

  • Waste Collection and Labeling :

    • The neutralized aqueous solution should be transferred to a clearly labeled hazardous waste container. The label should include the chemical name of the neutralized product (2,2-dimethylpent-4-enoic acid, sodium salt) and any other components of the solution.

    • Consult your institution's environmental health and safety (EHS) office for specific guidelines on the final disposal of the neutralized waste.[7]

Spill Management:

In the event of a spill, do not use water.[1] Cover the spill with an inert absorbent material such as sand, dry earth, or vermiculite.[4] Collect the absorbed material into a sealed container for disposal as hazardous waste.[4]

IV. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal A Identify this compound Waste B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Prepare Ice Bath and 10% NaOH or Na2CO3 Solution C->D E Slowly Add Acyl Chloride to a Stirred Basic Solution D->E F Monitor Temperature (<20°C) E->F Exothermic Reaction G Stir for 1 Hour Post-Addition E->G F->E Control Addition Rate H Check pH (Target: 5.5 - 9.0) G->H H->D Adjust pH if Needed I Transfer Neutralized Solution to Labeled Waste Container H->I pH in Range J Consult Institutional EHS for Final Disposal I->J

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.